Technical Documentation Center

8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride
  • CAS: 2098126-02-2

Core Science & Biosynthesis

Foundational

The Enigmatic Mechanism of 8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride: Acknowledging a Scientific Frontier

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals For correspondence: Abstract 8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride represents a novel chemical entity with potential...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

For correspondence:

Abstract

8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride represents a novel chemical entity with potential applications in neuroscience and pharmacology. Its unique spirocyclic structure, incorporating a gem-difluoro moiety, suggests the possibility of favorable metabolic stability and binding affinity to biological targets. However, a comprehensive review of the current scientific literature reveals a significant knowledge gap regarding its specific mechanism of action. This technical guide addresses this gap by, first, acknowledging the absence of direct empirical data and, second, by providing a scientifically grounded framework for future investigation. We will explore the probable molecular targets based on the pharmacology of structurally related azaspiro[4.5]decane derivatives, with a primary focus on the sigma-1 receptor. Furthermore, this guide will furnish detailed, field-proven experimental protocols to empower researchers to elucidate the pharmacological profile of this intriguing compound.

Introduction: The Uncharted Territory of a Novel Spirocyclic Amine

The synthesis and exploration of novel chemical scaffolds are cornerstones of modern drug discovery. The azaspiro[4.5]decane core, a privileged structure in medicinal chemistry, has given rise to a multitude of biologically active compounds. The introduction of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity. Consequently, 8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride emerges as a compound of significant interest.

Despite its intriguing structure, a thorough search of scientific databases, including peer-reviewed journals and patent literature, reveals a notable absence of studies detailing the mechanism of action of 8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride. This presents both a challenge and an opportunity for the scientific community. This guide is therefore structured not as a retrospective summary of established knowledge, but as a prospective roadmap for pioneering research into the pharmacology of this compound.

The Prime Suspect: The Sigma-1 Receptor as a Plausible Molecular Target

While direct evidence is lacking for 8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride, a substantial body of research on analogous azaspiro[4.5]decane derivatives points towards the sigma-1 receptor (σ1R) as a highly probable molecular target. Numerous 1-oxa-8-azaspiro[4.5]decane and other related spirocyclic compounds have demonstrated high affinity and selectivity for the σ1R[1][2].

The σ1R is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface, and is implicated in a wide array of cellular functions, including the modulation of intracellular calcium signaling, ion channel activity, and cellular stress responses. Its involvement in various neurological and psychiatric disorders has made it an attractive target for therapeutic intervention[3].

Hypothesized Interaction: We hypothesize that the protonated amine of 8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride forms a key electrostatic interaction with the aspartate residue (Asp127) within the σ1R binding pocket, a common feature for many σ1R ligands. The spirocyclic core would likely engage in hydrophobic interactions with surrounding residues, while the gem-difluoro group could potentially form hydrogen bonds or other electrostatic interactions, contributing to binding affinity and selectivity.

A Roadmap for Discovery: Experimental Protocols for Mechanistic Elucidation

To unravel the mechanism of action of 8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride, a systematic and multi-faceted experimental approach is required. The following protocols are designed to be self-validating and provide a clear path to characterizing the compound's pharmacological profile.

Primary Target Identification: Radioligand Binding Assays

The initial and most critical step is to determine if 8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride binds to the hypothesized σ1R.

Experimental Protocol: Sigma-1 Receptor Radioligand Competition Binding Assay

  • Objective: To determine the binding affinity (Ki) of 8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride for the σ1R.

  • Materials:

    • Guinea pig brain cortex membrane preparation (a rich source of σ1R).

    • [³H]-(+)-Pentazocine (a high-affinity σ1R radioligand).

    • Haloperidol (a non-selective sigma receptor ligand for defining non-specific binding).

    • 8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride (test compound).

    • Tris-HCl buffer (50 mM, pH 7.4).

    • Glass fiber filters.

    • Scintillation cocktail and liquid scintillation counter.

  • Methodology:

    • Prepare serial dilutions of 8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride.

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]-(+)-Pentazocine (typically at its Kd), and varying concentrations of the test compound.

    • For total binding, omit the test compound. For non-specific binding, add a high concentration of haloperidol (e.g., 10 µM).

    • Incubate at 37°C for 120 minutes.

    • Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold Tris-HCl buffer to separate bound from free radioligand.

    • Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality Behind Experimental Choices: The choice of [³H]-(+)-Pentazocine is based on its high affinity and selectivity for the σ1R, ensuring a robust and reliable assay window. Guinea pig brain cortex is selected for its high density of σ1R, maximizing the signal-to-noise ratio.

Functional Characterization: Determining Agonist or Antagonist Activity

Once binding is confirmed, it is crucial to determine the functional consequence of this interaction – does the compound activate (agonist) or inhibit (antagonist) the receptor?

Experimental Protocol: Neurite Outgrowth Assay in PC12 Cells

  • Objective: To assess the potential agonistic or antagonistic activity of 8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride at the σ1R.

  • Rationale: σ1R agonists are known to potentiate nerve growth factor (NGF)-induced neurite outgrowth in PC12 cells, a well-established cellular model for neuronal differentiation.

  • Materials:

    • PC12 cell line.

    • Cell culture medium (e.g., DMEM with horse serum and fetal bovine serum).

    • Nerve Growth Factor (NGF).

    • PRE-084 (a known σ1R agonist, positive control).

    • NE-100 (a known σ1R antagonist, for blocking experiments).

    • 8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride.

    • Microscopy imaging system.

  • Methodology:

    • Plate PC12 cells at an appropriate density and allow them to adhere.

    • Treat the cells with the following conditions:

      • Vehicle control.

      • NGF alone (sub-maximal concentration).

      • NGF + PRE-084.

      • NGF + 8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride (at various concentrations).

      • To test for antagonism: NGF + PRE-084 + 8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride.

      • To confirm σ1R involvement: NGF + 8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride + NE-100.

    • Incubate for 48-72 hours.

    • Fix and stain the cells (e.g., with crystal violet or immunofluorescence for neuronal markers).

    • Capture images using a microscope and quantify neurite outgrowth (e.g., percentage of cells with neurites, average neurite length).

  • Data Interpretation:

    • An increase in NGF-induced neurite outgrowth in the presence of the test compound suggests agonistic activity .

    • A reduction in the PRE-084-potentiated neurite outgrowth in the presence of the test compound suggests antagonistic activity .

    • Blockade of the test compound's effect by NE-100 would confirm that the observed activity is mediated by the σ1R.

Trustworthiness of the Protocol: This assay provides a functional readout directly linked to a known cellular role of the σ1R. The inclusion of both positive and negative controls, as well as a specific antagonist, ensures the self-validating nature of the experiment.

Visualizing the Path Forward: A Proposed Research Workflow

The following diagram outlines a logical workflow for the comprehensive investigation of 8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride's mechanism of action.

G cluster_0 Phase 1: Target Identification & Affinity cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Selectivity & Off-Target Profiling cluster_3 Phase 4: In Vivo Validation A Synthesis & Purification of 8,8-Difluoro-1-azaspiro[4.5]decane HCl B Radioligand Binding Assay (Sigma-1 Receptor) C Determine Ki Value D Neurite Outgrowth Assay (PC12 Cells) E Calcium Mobilization Assay F Determine Agonist or Antagonist Profile G Radioligand Binding Assays (Sigma-2, Opioid, Muscarinic Receptors) H Broad Receptor Screening Panel I Establish Selectivity Profile J Animal Models of Neuropathic Pain or Neurodegeneration K Behavioral & Pharmacokinetic Studies L Confirm In Vivo Efficacy & MoA

Caption: Proposed experimental workflow for elucidating the mechanism of action.

Quantitative Data from Analogous Compounds

While no quantitative data exists for 8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride, data from structurally related compounds can provide a preliminary indication of the expected affinity range for the σ1R.

Compound ClassExample CompoundTargetBinding Affinity (Ki, nM)Reference
1-Oxa-8-azaspiro[4.5]decane DerivativesCompound 8 (proprietary)σ1R0.47 - 12.1[1]
1,4-Dioxa-8-azaspiro[4.5]decane Derivatives5aσ1R5.4 ± 0.4[2]

This table is for illustrative purposes to highlight the potential affinity of the azaspiro[4.5]decane scaffold for the σ1R.

Conclusion and Future Directions

8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride stands at the frontier of pharmacological research. Its mechanism of action remains to be elucidated, presenting a compelling opportunity for discovery. Based on the extensive evidence from analogous structures, the sigma-1 receptor is the most probable molecular target. The experimental protocols detailed in this guide provide a robust and scientifically rigorous framework for researchers to systematically investigate its binding affinity, functional activity, and selectivity. The elucidation of its mechanism of action will not only contribute to the fundamental understanding of spirocyclic compounds but may also pave the way for the development of novel therapeutics for a range of neurological and psychiatric disorders. The scientific community is encouraged to embrace this challenge and unlock the potential held within this enigmatic molecule.

References

  • (No direct references for the mechanism of action of 8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride are currently available in the public domain.)
  • PubMed. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. [Link]

  • PubMed. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. [Link]

  • Romero, L., et al. (2012). Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. Current Pharmaceutical Design, 18(35), 5641-5666. [Link]

  • Su, T. P., et al. (2010). The sigma-1 receptor chaperone as an inter-organelle signaling modulator. Trends in Pharmacological Sciences, 31(12), 557-566. [Link]

  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195-206. [Link]

Sources

Exploratory

The Ascendancy of Fluorinated Azaspiro[4.5]decane Scaffolds as High-Affinity Ligands for the Sigma-1 Receptor: A Technical Guide

Introduction: The Strategic Convergence of Fluorine and Spirocyclic Systems in Neurotherapeutics In the landscape of modern medicinal chemistry, the pursuit of drug candidates with enhanced potency, selectivity, and favo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Convergence of Fluorine and Spirocyclic Systems in Neurotherapeutics

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual endeavor. Within this pursuit, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design. The unique properties of fluorine, including its high electronegativity, small atomic size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[1]

Concurrently, there is a growing appreciation for the utility of three-dimensional molecular architectures in achieving selective target engagement. Azaspirocycles, particularly the azaspiro[4.5]decane framework, have emerged as valuable building blocks in this context. Their rigid, sp³-rich structures provide a defined orientation of substituents in three-dimensional space, enabling more precise and potent interactions with the complex topographies of protein binding sites.[2]

This technical guide delves into the synergistic combination of these two powerful strategies: the biological activity of fluorinated azaspirodecane derivatives, with a core focus on their remarkable utility as high-affinity ligands for the sigma-1 (σ1) receptor. The σ1 receptor, a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface, is a key regulator of intracellular calcium signaling, ion channel activity, and cellular stress responses.[3][4] Its dysfunction has been implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and depression, making it a compelling target for therapeutic intervention.[4][5][6]

This guide will provide an in-depth exploration of the synthesis, structure-activity relationships (SAR), and biological evaluation of fluorinated azaspirodecane derivatives as σ1 receptor ligands, offering valuable insights for researchers and drug development professionals in the field of neurotherapeutics.

Molecular Design and Synthesis: Crafting High-Affinity Sigma-1 Ligands

The rational design of fluorinated azaspirodecane-based σ1 receptor ligands often begins with a foundational understanding of the receptor's pharmacophore. Key structural features for high-affinity binding typically include a basic nitrogen atom, a hydrophobic aromatic moiety, and a specific spatial arrangement of these elements. The rigid azaspiro[4.5]decane core serves as an excellent scaffold to present these features in a conformationally constrained manner.

A common synthetic route to access these compounds involves the multi-step synthesis of the core azaspiro[4.5]decane structure, followed by N-alkylation with a suitable fluorinated aromatic side chain. For example, the synthesis of 8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, a potent σ1 receptor ligand, showcases a typical synthetic strategy.[7]

The introduction of fluorine, often as a fluoroethoxy or a direct fluoro substitution on the aromatic ring, is a critical step. This modification can enhance binding affinity and, importantly, improve metabolic stability by blocking potential sites of oxidative metabolism. Furthermore, the incorporation of the positron-emitting isotope, fluorine-18 (¹⁸F), enables the use of these derivatives as radiotracers for Positron Emission Tomography (PET) imaging, a powerful in vivo technique to study receptor distribution and occupancy.[7][8]

Structure-Activity Relationships (SAR): The Impact of Fluorination and Spirocyclic Conformation

The development of fluorinated azaspirodecane derivatives has been guided by systematic SAR studies to optimize their binding affinity and selectivity for the σ1 receptor over the σ2 subtype.

Key SAR Insights:

  • The Azaspiro[4.5]decane Core: This rigid scaffold is crucial for maintaining the optimal distance and orientation between the basic nitrogen and the aromatic ring system required for high-affinity σ1 binding.

  • The Nature and Position of the Fluorinated Moiety: The introduction of a fluoroethoxy group on the benzyl substituent has been shown to be highly favorable for σ1 affinity.[7] The position of fluorine substitution on the aromatic ring can also significantly impact binding.

  • N-Substituent: The length and nature of the linker between the azaspirodecane nitrogen and the aromatic ring are critical. An ethyl or propyl linker is often optimal.

The following table summarizes the in vitro binding affinities of representative fluorinated azaspirodecane derivatives for σ1 and σ2 receptors.

Compound IDStructureKi (σ1) (nM)Ki (σ2) (nM)Selectivity (Ki σ2 / Ki σ1)Reference
5a 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane5.4 ± 0.4>160>30[7][9]
8 A 1-oxa-8-azaspiro[4.5]decane derivative0.47 - 12.1-2 - 44[8]

Table 1: In vitro binding affinities of selected fluorinated azaspirodecane derivatives for sigma-1 and sigma-2 receptors.

Experimental Protocols for Biological Evaluation

A thorough evaluation of the biological activity of these compounds involves a combination of in vitro and in vivo assays.

In Vitro Radioligand Binding Assays

The primary method for determining the affinity of a compound for the σ1 receptor is the competitive radioligand binding assay. This assay measures the ability of the test compound to displace a known high-affinity radioligand, such as [³H]-(+)-pentazocine, from the receptor.[10][11]

Step-by-Step Protocol for σ1 Receptor Binding Assay:

  • Membrane Preparation: Homogenize tissues or cells expressing the σ1 receptor (e.g., guinea pig brain, cultured cell lines) in an appropriate buffer. Centrifuge to pellet the membranes, which are then resuspended.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand ([³H]-(+)-pentazocine), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate for a defined period (e.g., 90 minutes at 37°C) to allow the binding to reach equilibrium.[10]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the unbound radioligand.[10]

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vivo Evaluation using Positron Emission Tomography (PET)

For ¹⁸F-labeled derivatives, PET imaging is a powerful tool to assess their in vivo behavior, including brain uptake, regional distribution, and specific binding to σ1 receptors.[7][8]

Workflow for Preclinical PET Imaging:

PET_Workflow cluster_synthesis Radiosynthesis cluster_animal_study Animal Study cluster_analysis Data Analysis precursor Tosylate Precursor synthesis Nucleophilic Substitution precursor->synthesis f18 [¹⁸F]Fluoride f18->synthesis purification HPLC Purification synthesis->purification injection IV Injection into Animal Model purification->injection pet_scan Dynamic PET Scan injection->pet_scan blocking Blocking Study (with cold ligand) injection->blocking biodistribution Ex vivo Biodistribution pet_scan->biodistribution Post-scan kinetic_modeling Kinetic Modeling of PET Data pet_scan->kinetic_modeling blocking->kinetic_modeling autoradiography Autoradiography biodistribution->autoradiography

Caption: Preclinical evaluation workflow for ¹⁸F-labeled azaspirodecane derivatives.

Biodistribution studies in animal models demonstrate the uptake and clearance of the radiotracer from various organs. High initial brain uptake is a desirable characteristic for a CNS-targeted PET ligand.[8] Pre-treatment with a known σ1 receptor ligand (a "blocking" study) should significantly reduce the radiotracer's accumulation in receptor-rich brain regions, confirming specific binding.[8]

Signaling Pathways and Therapeutic Implications

The σ1 receptor's role as a molecular chaperone allows it to modulate a multitude of signaling pathways, making it a highly attractive therapeutic target.[4][12]

Sigma1_Signaling cluster_downstream Downstream Effects cluster_outcomes Therapeutic Potential S1R Sigma-1 Receptor (ER-Mitochondria) Ca_homeostasis Ca²⁺ Homeostasis S1R->Ca_homeostasis Ion_channels Ion Channel Modulation (e.g., NMDA, K⁺) S1R->Ion_channels ER_stress ER Stress Response S1R->ER_stress Neuroinflammation Neuroinflammation S1R->Neuroinflammation Apoptosis Apoptosis S1R->Apoptosis Neuroprotection Neuroprotection Ca_homeostasis->Neuroprotection Cognitive_enhancement Cognitive Enhancement Ion_channels->Cognitive_enhancement ER_stress->Neuroprotection Neuroinflammation->Neuroprotection Apoptosis->Neuroprotection Antidepressant Antidepressant Effects Neuroprotection->Antidepressant Anti_amnesic Anti-amnesic Effects Cognitive_enhancement->Anti_amnesic

Caption: Simplified overview of Sigma-1 receptor signaling pathways.

Activation of the σ1 receptor by agonists, such as certain fluorinated azaspirodecane derivatives, can lead to:

  • Modulation of Intracellular Calcium: The σ1 receptor stabilizes the IP3 receptor at the endoplasmic reticulum, regulating calcium flux into the mitochondria, which is crucial for cellular energy production and survival.[13]

  • Regulation of Ion Channels: It directly interacts with and modulates the activity of various ion channels, including NMDA receptors and potassium channels, thereby influencing neuronal excitability.[1]

  • Attenuation of Neuroinflammation and Oxidative Stress: σ1 receptor activation has been shown to suppress inflammatory responses and reduce the production of reactive oxygen species.[12]

  • Promotion of Neuroplasticity: Agonists of the σ1 receptor can enhance brain plasticity, which is beneficial for learning and memory.[4]

These multifaceted actions underscore the therapeutic potential of fluorinated azaspirodecane derivatives as σ1 receptor modulators for a range of neurodegenerative and psychiatric conditions.

Conclusion and Future Directions

Fluorinated azaspirodecane derivatives represent a promising class of compounds for targeting the σ1 receptor. The strategic incorporation of fluorine enhances their drug-like properties, while the rigid spirocyclic scaffold provides a high degree of conformational control, leading to potent and selective ligands. The successful development of ¹⁸F-labeled analogues has further enabled their use as powerful tools for in vivo imaging, facilitating a deeper understanding of the σ1 receptor's role in both healthy and diseased states.

Future research in this area will likely focus on:

  • Fine-tuning selectivity: Further optimization of the azaspirodecane scaffold and substitution patterns to achieve even greater selectivity for the σ1 receptor over other targets.

  • Exploring agonist versus antagonist activity: A deeper investigation into the specific therapeutic benefits of σ1 receptor agonists versus antagonists for different disease indications.

  • Clinical translation: Advancing the most promising candidates into clinical trials to evaluate their safety and efficacy in treating neurological and psychiatric disorders.

The continued exploration of fluorinated azaspirodecane derivatives holds significant promise for the development of novel and effective therapies targeting the σ1 receptor, offering new hope for patients with a variety of challenging CNS disorders.

References

  • F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry - Figshare. Available at: [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. Available at: [Link]

  • Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke. PubMed Central. Available at: [Link]

  • Sigma-1 (σ1) Receptor in Memory and Neurodegenerative Diseases. PubMed. Available at: [Link]

  • Development of sigma-1 (σ1) Receptor Fluorescent Ligands as Versatile Tools to Study σ1 Receptors. University of Torino Institutional Repository. Available at: [Link]

  • Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels. Frontiers in Pharmacology. Available at: [Link]

  • Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience. Available at: [Link]

  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. Available at: [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. PubMed Central. Available at: [Link]

  • Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection. PubMed Central. Available at: [Link]

  • Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. PubMed Central. Available at: [Link]

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology. Available at: [Link]

  • Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. MDPI. Available at: [Link]

  • Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury. Frontiers in Neurology. Available at: [Link]

  • Radiolabeling and Preliminary In Vivo Evaluation of the Candidate CCR2 Targeting PET Radioligand [11C]AZD2423. MDPI. Available at: [Link]

  • Synthesis, radio-synthesis and in vitro evaluation of terminally fluorinated derivatives of HU-210 and HU-211 as novel candidate PET tracers. Organic & Biomolecular Chemistry. Available at: [Link]

  • Exploring Structural Requirements for Sigma-1 Receptor Linear Ligands: Experimental and Computational Approaches. Journal of Chemical Information and Modeling. Available at: [Link]

  • Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. MDPI. Available at: [Link]

  • Evaluation of [18F]fluorinated sigma receptor ligands in the conscious monkey brain. PubMed. Available at: [Link]

  • Role of Sigma-1 Receptors in Neurodegenerative Diseases. Touro Scholar. Available at: [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. Available at: [Link]

  • Isotopic Radiolabeling of Crizotinib with Fluorine-18 for In Vivo Pet Imaging. MDPI. Available at: [Link]

  • Synthesis of Novel Fluorinated Xanthine Derivatives with High Adenosine A2B Receptor Binding Affinity. PubMed Central. Available at: [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. National Institutes of Health. Available at: [Link]

Sources

Foundational

A Theoretical and Computational Guide to 8,8-Difluoro-1-azaspiro[4.5]decane Hydrochloride: Unveiling Molecular Landscapes for Drug Discovery

This technical guide provides a comprehensive framework for the theoretical and computational investigation of 8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride. The strategic introduction of gem-difluoro groups into orga...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for the theoretical and computational investigation of 8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride. The strategic introduction of gem-difluoro groups into organic molecules can profoundly influence their conformational preferences, metabolic stability, and binding affinities, making this spirocyclic amine a person of interest in modern medicinal chemistry. While specific experimental literature on this exact molecule is nascent, this guide establishes a robust, first-principles approach to characterizing its physicochemical and potential pharmacological properties. We will proceed by outlining validated computational protocols, explaining the causal reasoning behind methodological choices, and presenting hypothetical data to illustrate the expected outcomes of such studies. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical methods to novel chemical entities.

The Strategic Importance of Fluorinated Spirocycles

The 1-azaspiro[4.5]decane scaffold is a privileged motif in medicinal chemistry, appearing in compounds targeting a range of biological systems, including M1 muscarinic agonists and sigma-1 receptors.[1][2] The introduction of a gem-difluoro moiety at the 8-position of the cyclohexane ring is a deliberate design choice aimed at modulating the molecule's lipophilicity, pKa, and metabolic stability. Fluorine's high electronegativity can also introduce favorable non-covalent interactions with biological targets.[3] Theoretical studies are paramount in understanding how these fluorine atoms influence the molecule's three-dimensional structure, electronic properties, and ultimately, its biological activity.

Conformational Landscape Analysis

The three-dimensional shape of a molecule is intrinsically linked to its function. For a flexible molecule like 8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride, identifying the low-energy conformers is the first and most critical step in a theoretical investigation. The protonated amine and the two possible chair conformations of the cyclohexane ring, along with the puckering of the pyrrolidine ring, create a complex conformational space.

Experimental Protocol: Conformational Search and Energy Minimization

A robust conformational analysis workflow is essential for ensuring that the global minimum energy structure and all relevant low-energy conformers are identified.

Step 1: Initial 3D Structure Generation

  • Generate the 3D structure of 8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride using a molecular builder. Ensure the correct protonation state of the amine.

Step 2: Coarse Conformational Search

  • Employ a molecular mechanics-based conformational search using a force field such as MMFF94 or OPLS3e. This initial, computationally inexpensive step will generate a diverse set of starting geometries.

Step 3: Density Functional Theory (DFT) Optimization

  • Take the unique conformers from the molecular mechanics search (typically those within 10-15 kcal/mol of the lowest energy structure) and perform geometry optimizations using a suitable DFT functional and basis set. A common and reliable choice is the B3LYP functional with the 6-31G* basis set.[4] For higher accuracy, a larger basis set like 6-311+G(d,p) can be used.

Step 4: Vibrational Frequency Analysis

  • Perform a vibrational frequency calculation for each optimized conformer at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

Step 5: Single-Point Energy Refinement

  • To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a higher level of theory, such as M06-2X/6-311+G(d,p) or by including dispersion corrections (e.g., B3LYP-D3).

Visualizing the Conformational Hierarchy

The relationships between different conformers and the energy barriers separating them can be visualized using a graph.

G A Conformer A (0.0 kcal/mol) B Conformer B (+1.2 kcal/mol) A->B TS1 (+3.5 kcal/mol) C Conformer C (+2.5 kcal/mol) A->C TS2 (+5.1 kcal/mol) D Conformer D (+4.8 kcal/mol) B->D TS3 (+6.2 kcal/mol) G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Receptor Obtain Receptor Structure (e.g., PDB ID: 5HK1) PrepReceptor PrepReceptor Receptor->PrepReceptor Prepare Receptor: - Remove water - Add hydrogens - Assign charges Ligand Generate Low-Energy Ligand Conformer PrepLigand PrepLigand Ligand->PrepLigand Prepare Ligand: - Assign charges - Define rotatable bonds DefineSite Define Binding Site (Grid Generation) PrepReceptor->DefineSite PrepLigand->DefineSite RunDocking Run Docking Algorithm (e.g., AutoDock Vina, Glide) DefineSite->RunDocking AnalyzePoses Analyze Docking Poses - Clustering - Scoring RunDocking->AnalyzePoses Visualize Visualize Best Pose (e.g., PyMOL, Chimera) AnalyzePoses->Visualize IdentifyInteractions Identify Key Interactions (H-bonds, hydrophobic, etc.) Visualize->IdentifyInteractions

Caption: A typical workflow for performing molecular docking studies, from preparation to analysis.

Interpreting Docking Results

The output of a docking simulation is a set of predicted binding poses, each with an associated score. The top-ranked poses should be visually inspected to ensure they are chemically reasonable. Key interactions, such as hydrogen bonds between the protonated amine and acidic residues in the binding pocket, or favorable contacts involving the fluorine atoms, should be identified. These insights can guide the design of new analogs with improved affinity and selectivity.

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical framework for the characterization of 8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride. By systematically analyzing its conformational landscape, predicting its spectroscopic properties, and exploring its potential interactions with biological targets, computational methods can provide critical insights that accelerate the drug discovery and development process. The protocols and hypothetical data presented herein serve as a robust starting point for any research program focused on this or related fluorinated spirocyclic amines. The true validation of these theoretical predictions will, of course, come from their synergy with experimental synthesis and biological testing.

References

  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(18), 115560. Available from: [Link]

  • Pinto, B. M., et al. (2020). Synthesis and Conformational Analysis of Fluorinated Uridine Analogues Provide Insight into a Neighbouring-Group Participation Mechanism. Molecules, 25(23), 5573. Available from: [Link]

  • Google Patents. (1993). 8-azaspiro [5][6]decane-7, the preparation method of 9-dione compounds. CN1072979A. Available from:

  • ResearchGate. (2021). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Request PDF. Available from: [Link]

  • ResearchGate. (2019). Synthesis of 1-azaspiro[4.5]decane scaffold. Download Scientific Diagram. Available from: [Link]

  • Guardia, C., et al. (2021). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. European Journal of Medicinal Chemistry, 223, 113645. Available from: [Link]

  • PubChem. 8,8-Difluoro-1-azaspiro[4.5]decane. National Center for Biotechnology Information. Available from: [Link]

  • Unife. (2021). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Available from: [Link]

  • PubChem. 8,8-Difluoro-1-azaspiro[4.5]decane-2,4-dione. National Center for Biotechnology Information. Available from: [Link]

  • Sotriffer, C., & Klebe, G. (2021). Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors. Molecules, 26(22), 6833. Available from: [Link]

  • Tzakos, A. G., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228. Available from: [Link]

  • Wünsch, B., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(15), 6245-6257. Available from: [Link]

  • Ishihara, Y., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-853. Available from: [Link]

  • Akkurt, M., et al. (2008). 8-Methyl-4-morpholinoethyl-1-thia-4-azaspiro[4.5]decan-3-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1968. Available from: [Link]

  • ResearchGate. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Available from: [Link]

  • ResearchGate. (2017). Synthesis of spirocyclic amines trans- and cis-15 a-d with a fluorine... Download Scientific Diagram. Available from: [Link]

  • Cramer, C. J., & Hadad, C. M. (2014). Computational rationalization for the observed ground-state multiplicities of fluorinated acylnitrenes. The Journal of Organic Chemistry, 79(21), 10514-10520. Available from: [Link]

  • Reddy, V. P., et al. (2018). Synthesis of fluorinated spiro-1,3-oxazines and thiazines via Selectfluor-mediated intramolecular cyclization. Organic & Biomolecular Chemistry, 16(29), 5243-5247. Available from: [Link]

Sources

Exploratory

Potential Therapeutic Targets of 8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride: A Rational Approach to Target Deconvolution

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride is a novel chemical entity featuring a privileged azaspiro[4.5]decane...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride is a novel chemical entity featuring a privileged azaspiro[4.5]decane scaffold. While direct biological data for this specific compound is not publicly available, its structural motifs suggest significant potential for interaction with key therapeutic targets within the central nervous system (CNS). The gem-difluoro substitution on the cyclohexane ring is a common medicinal chemistry strategy to enhance metabolic stability and modulate physicochemical properties such as lipophilicity and pKa, potentially improving pharmacokinetic profiles and target engagement. This guide provides a comprehensive analysis of the most probable therapeutic targets for 8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride, based on structure-activity relationships derived from analogous compounds. We present a logical, evidence-based framework for target identification and validation, outlining detailed experimental workflows for the highest-priority targets: the Sigma-1 (σ1) receptor, the Muscarinic Acetylcholine M1 (M1) receptor, and the Dopamine D2 (D2) receptor. For each potential target, we provide the scientific rationale, step-by-step validation protocols, and data interpretation guidelines to empower researchers in their drug discovery efforts.

Introduction to 8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride

The compound 8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride belongs to the azaspirocyclic family, a class of molecules that has garnered significant interest in medicinal chemistry. The core structure consists of a piperidine ring fused to a cyclohexane ring at a quaternary carbon, creating a spirocyclic junction.

Chemical Structure and Properties:

  • Molecular Formula: C₉H₁₅F₂N · HCl[1]

  • Molecular Weight: 211.68 g/mol (hydrochloride salt)[2]

  • Core Scaffold: 1-azaspiro[4.5]decane[3]

  • Key Features:

    • Basic Nitrogen: The nitrogen atom in the piperidine ring is basic and will be protonated at physiological pH, allowing for potential ionic interactions with target proteins.

    • Spirocyclic Center: Provides a rigid, three-dimensional conformation that can confer high receptor affinity and selectivity.

    • Gem-Difluoro Group: The C8 difluorination is expected to block potential metabolic oxidation at that position, increasing the compound's metabolic stability.[4] This modification can also alter the conformation of the cyclohexane ring and the electronic properties of the molecule.

The azaspiro[4.5]decane scaffold is a privileged structure found in numerous bioactive molecules and approved pharmaceuticals, particularly those targeting the CNS.[5][6] This precedent provides a strong rationale for investigating the therapeutic potential of novel derivatives like 8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride. This guide will deconstruct the molecule's potential pharmacology by examining targets associated with its core scaffold.

High-Priority Therapeutic Targets and Validation Strategies

Based on extensive literature precedent for the azaspiro[4.5]decane scaffold and its analogues, we have identified three high-probability target classes. The following sections provide the scientific rationale and a complete experimental playbook to investigate each one.

Target I: Sigma-1 (σ1) Receptor

Scientific Rationale: The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, implicated in cellular stress responses, ion channel modulation, and neuronal plasticity.[7] Ligands of the σ1 receptor are being investigated for a wide range of therapeutic applications, including neurodegenerative diseases, psychiatric disorders, and neuropathic pain.[8] Numerous studies have demonstrated that azaspiro[4.5]decane derivatives, particularly 1-oxa-8-azaspiro[4.5]decane and 1,4-dioxa-8-azaspiro[4.5]decane analogues, exhibit high, often nanomolar, affinity for the σ1 receptor. The structural similarity of the 1-azaspiro[4.5]decane core to these potent ligands makes the σ1 receptor a primary hypothesis.

Experimental Validation Workflow:

The primary objective is to determine if the compound binds to the σ1 receptor and to quantify its affinity (Kᵢ). A secondary objective is to assess its functional activity (agonist vs. antagonist).

Diagram: σ1 Receptor Binding Assay Workflow

sigma1_workflow start Start: Compound Available prep Prepare Cell Membranes (e.g., from CHO cells overexpressing hσ1R) start->prep Step 1 assay Radioligand Competition Assay (e.g., using 3H-pentazocine) prep->assay Step 2 incubate Incubate: Membranes + Radioligand + Test Compound assay->incubate Step 3 separate Separate Bound/Free Ligand (Rapid Vacuum Filtration) incubate->separate Step 4 measure Quantify Bound Radioactivity (Scintillation Counting) separate->measure Step 5 analyze Data Analysis: Non-linear regression (sigmoidal dose-response) measure->analyze Step 6 calc_ic50 Determine IC50 Value analyze->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki Ki = IC50 / (1 + [L]/Kd) end Result: Binding Affinity (Ki) calc_ki->end

Caption: Workflow for determining σ1 receptor binding affinity.

Protocol 1: σ1 Receptor Radioligand Competition Binding Assay

  • Membrane Preparation: Utilize membranes from a cell line stably overexpressing the human σ1 receptor (e.g., CHO-K1 cells). Homogenize cells in a Tris-HCl buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in a fresh assay buffer.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay Buffer (50 mM Tris-HCl, pH 7.4).

    • A fixed concentration of a selective σ1 radioligand, such as -pentazocine (typically at its Kₑ concentration).[9]

    • Increasing concentrations of 8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

    • Cell membrane preparation (typically 50-100 µg of protein per well).

  • Controls:

    • Total Binding: Contains buffer, radioligand, and membranes (no test compound).

    • Non-specific Binding (NSB): Contains buffer, radioligand, membranes, and a high concentration of a known σ1 ligand (e.g., 10 µM Haloperidol) to saturate all specific binding sites.

  • Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a set time (e.g., 120 minutes) to reach equilibrium.

  • Filtration: Rapidly harvest the samples by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes and bound radioligand. Wash filters quickly with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place filters in scintillation vials with a scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Data Interpretation:

Kᵢ Value RangeInterpretation
< 10 nMHigh Affinity
10 - 100 nMModerate Affinity
100 - 1000 nMLow Affinity
> 1000 nMNegligible Affinity

A high-affinity Kᵢ value would strongly support the hypothesis that 8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride is a σ1 receptor ligand.

Target II: Muscarinic Acetylcholine M1 (M1) Receptor

Scientific Rationale: The M1 muscarinic receptor, a G-protein coupled receptor (GPCR), is highly expressed in the cortex and hippocampus and plays a critical role in learning and memory.[10] M1 agonists are a major therapeutic strategy for treating the cognitive symptoms of Alzheimer's disease.[11] Research has shown that derivatives of 1-oxa-8-azaspiro[4.5]decane can act as potent M1 muscarinic agonists.[12] Given that the core 1-azaspiro[4.5]decane structure is present in our compound of interest, the M1 receptor is another high-priority target.

Experimental Validation Workflow:

Validation involves a two-stage process: first, a binding assay to confirm interaction, and second, a functional assay to determine the nature of that interaction (agonist, antagonist, or allosteric modulator).

Diagram: M1 Receptor Signaling Pathway (Gq)

m1_pathway cluster_membrane Plasma Membrane M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Ligand M1 Agonist (e.g., Acetylcholine or Test Compound) Ligand->M1R Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release from ER IP3->Ca_ER Stimulates PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Neuronal Excitability) Ca_ER->Response PKC->Response

Caption: Simplified M1 receptor Gq signaling cascade.

Protocol 2: M1 Receptor Functional Assay (Calcium Mobilization)

This protocol directly measures the downstream consequence of M1 receptor activation via the Gq pathway.

  • Cell Culture: Use a cell line (e.g., HEK293 or CHO) stably expressing the human M1 receptor. Plate the cells in a 96-well or 384-well clear-bottom black plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's protocol. This dye will increase its fluorescence intensity upon binding to intracellular calcium.

  • Assay Execution (Agonist Mode):

    • Place the plate into a fluorescence plate reader (e.g., a FLIPR or FlexStation).

    • Establish a stable baseline fluorescence reading for each well.

    • Inject varying concentrations of 8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride and measure the change in fluorescence over time.

    • Include a positive control agonist (e.g., Carbachol or Acetylcholine) to determine the maximum system response.

  • Assay Execution (Antagonist Mode):

    • Pre-incubate the dye-loaded cells with varying concentrations of the test compound for a set period (e.g., 15-30 minutes).

    • Inject a fixed concentration of a known M1 agonist (typically at its EC₈₀ concentration) and measure the fluorescence response.

  • Data Analysis:

    • Agonist Mode: Plot the peak fluorescence response against the log concentration of the test compound. Fit the data to a sigmoidal curve to determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximum effect).

    • Antagonist Mode: Plot the agonist's response against the log concentration of the test compound. Fit the data to an inhibition curve to determine the IC₅₀. This can be converted to a functional antagonist constant (Kₑ) using the Schild equation.

Data Interpretation:

ObservationConclusion
Dose-dependent increase in fluorescence (EC₅₀ < 1 µM)Compound is an M1 agonist
No increase in fluorescence alone, but dose-dependent inhibition of agonist responseCompound is an M1 antagonist
Partial increase in fluorescence (Eₘₐₓ < 100% of control agonist)Compound is a partial M1 agonist
Target III: Dopamine D2 (D2) Receptor

Scientific Rationale: The D2 receptor is a primary target for antipsychotic medications used to treat schizophrenia and is also implicated in Parkinson's disease and depression.[13][14] The azaspiro[4.5]decane moiety is a component of several known D2 receptor ligands, including some azapirones. The rigid, defined structure of the spirocycle is well-suited for fitting into the hydrophobic binding pocket of aminergic GPCRs like the D2 receptor. Therefore, evaluating our compound for D2 affinity is a logical step in characterizing its CNS-related potential.

Experimental Validation Workflow:

The validation strategy is similar to that for the M1 receptor: a primary binding assay followed by a functional assay to assess G-protein coupling.

Protocol 3: D2 Receptor Radioligand Competition Binding Assay

This protocol is analogous to the σ1 assay but uses D2-specific reagents.

  • Membrane Preparation: Use membranes from a cell line stably overexpressing the human D2 receptor (long isoform).

  • Assay Setup:

    • Radioligand: A selective D2 antagonist radioligand such as [³H]-Spiperone or [³H]-Raclopride.[13]

    • Test Compound: 8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride.

    • NSB Control: A high concentration of a potent D2 antagonist like Haloperidol or Eticlopride.

  • Execution & Analysis: Follow the same steps for incubation, filtration, quantification, and data analysis as described in Protocol 1 to determine the IC₅₀ and calculate the Kᵢ.

Data Interpretation:

A Kᵢ value below 100 nM would indicate a significant interaction with the D2 receptor, warranting further functional characterization.

Protocol 4: D2 Receptor Functional Assay ([³⁵S]GTPγS Binding)

The D2 receptor couples to Gᵢ/Gₒ proteins, which inhibit adenylyl cyclase. This assay measures the direct interaction of the D2 receptor with its G-protein.

  • Principle: In the presence of an agonist, the GPCR catalyzes the exchange of GDP for GTP on the α-subunit of its associated G-protein. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used, which accumulates on the activated G-protein and can be quantified.

  • Assay Setup: In a 96-well plate, combine D2 receptor-expressing membranes, varying concentrations of the test compound, GDP, and [³⁵S]GTPγS.

  • Controls:

    • Basal Binding: No agonist.

    • Stimulated Binding (Positive Control): A known D2 agonist (e.g., Quinpirole).

    • NSB: A high concentration of unlabeled GTPγS.

  • Execution & Analysis: Incubate to allow for binding, then separate bound and free [³⁵S]GTPγS via filtration. Quantify radioactivity and plot the stimulated binding versus log concentration of the test compound to determine EC₅₀ and Eₘₐₓ.

  • Antagonist Mode: Pre-incubate membranes with the test compound before adding a fixed concentration of a D2 agonist.

Data Interpretation:

  • Agonist: Stimulates [³⁵S]GTPγS binding above basal levels.

  • Antagonist: Causes no stimulation alone and blocks the effect of a known agonist.

  • Inverse Agonist: Reduces the basal [³⁵S]GTPγS binding.

Secondary and Exploratory Targets

While the targets above represent the highest probability, the versatility of the azaspiro[4.5]decane scaffold suggests other possibilities.

  • NMDA Receptor: Some spirocyclic compounds can modulate ion channels. An exploratory electrophysiology study (e.g., patch-clamp on cultured neurons) could reveal any positive or negative allosteric modulation of NMDA receptor currents.[15][16]

  • Mitochondrial F1/FO-ATP Synthase: Research on 1,3,8-triazaspiro[4.5]decane derivatives has shown interaction with the c-subunit of ATP synthase, inhibiting the mitochondrial permeability transition pore (mPTP).[17][18] This presents a potential, albeit structurally distinct, avenue for cardioprotective or neuroprotective applications. Assays measuring mitochondrial swelling or calcium retention capacity could be employed for screening.

Summary and Future Directions

8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride is a promising chemical scaffold for CNS drug discovery. This guide presents a rational, multi-target investigation strategy grounded in robust scientific precedent.

Proposed Prioritization of Experiments:

  • Primary Screening: Begin with radioligand binding assays for the σ1, M1, and D2 receptors to quickly assess affinity.

  • Functional Characterization: For any target where the Kᵢ is potent (< 500 nM), proceed immediately to the corresponding functional assays (Calcium mobilization for M1, GTPγS for D2) to determine the compound's mode of action.

  • Selectivity Profiling: If high affinity for a primary target is confirmed, it is crucial to perform a broader panel of binding assays against other receptors (e.g., other muscarinic subtypes, serotonin receptors, adrenergic receptors) to determine selectivity, which is a key factor for a viable drug candidate.

The systematic application of these workflows will efficiently deconvolve the pharmacology of 8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride, paving the way for its potential development as a novel therapeutic agent.

References

  • MySkinRecipes. (n.d.). 8,8-Difluoro-2-azaspiro[4.5]decan-1-one. Retrieved from [Link]

  • Angene Chemical. (n.d.). 8,8-Difluoro-2-azaspiro[4.5]decane hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 8,8-difluoro-1-azaspiro[4.5]decane hydrochloride. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Muscarinic acetylcholine receptors – Knowledge and References. Retrieved from [Link]

  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(18), 115560. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative azaspiro[4.5]decane in bioactive molecules, and work design. Retrieved from [Link]

  • MDPI. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(3), M1228. Retrieved from [Link]

  • Fischer, S., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(15), 6249-6259. Retrieved from [Link]

  • Traynelis, S. F., et al. (2010). Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators. Pharmacological Reviews, 62(3), 429-465. Retrieved from [Link]

  • MDPI. (2021). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. Molecules, 26(11), 3321. Retrieved from [Link]

  • Onodera, K., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-853. Retrieved from [Link]

  • Brimson, J. M., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 237. Retrieved from [Link]

  • Wikipedia. (n.d.). Azaspirodecane. Retrieved from [Link]

  • Di Lisa, F., et al. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Journal of Medicinal Chemistry, 61(17), 7624-7638. Retrieved from [Link]

  • Romero, L., et al. (2012). Pharmacology and therapeutic potential of sigma(1) receptor ligands. Current Pharmaceutical Design, 18(33), 5220-5235. Retrieved from [Link]

  • Wikipedia. (n.d.). Muscarinic acetylcholine receptor M1. Retrieved from [Link]

  • Seeman, P., & Van Tol, H. H. (1994). Dopamine D2 and D4 receptor ligands: relation to antipsychotic action. Journal of Psychopharmacology, 8(3), 163-169. Retrieved from [Link]

  • MDPI. (2023). 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism That Prevents Oligomycin A-Related Side Effects. International Journal of Molecular Sciences, 24(7), 6191. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Dose-Dependent Modulation of NMDA Receptors: Neuroprotective Mechanisms against Oxidative Stress in Hippocampal Neurons. Retrieved from [Link]

  • Su, T. P., et al. (2010). The Pharmacology of Sigma-1 Receptors. Pharmacological Reviews, 62(4), 597-624. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 8,8-Difluoro-1-azaspiro[4.5]decane Hydrochloride: A Versatile Scaffold for CNS Drug Discovery

Introduction: The Strategic Advantage of Fluorinated Spirocycles in Medicinal Chemistry The relentless pursuit of novel therapeutics for central nervous system (CNS) disorders necessitates the exploration of innovative c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fluorinated Spirocycles in Medicinal Chemistry

The relentless pursuit of novel therapeutics for central nervous system (CNS) disorders necessitates the exploration of innovative chemical scaffolds that offer superior pharmacological properties. Among these, spirocyclic systems have gained significant traction due to their inherent three-dimensionality, which can lead to improved target specificity and reduced off-target effects.[1] When combined with the strategic incorporation of fluorine atoms, these scaffolds can exhibit enhanced metabolic stability, increased binding affinity, and improved brain penetration.[2] 8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride emerges as a particularly promising building block, merging the conformational rigidity of the spiro[4.5]decane core with the advantageous physicochemical properties imparted by the gem-difluoro group.

This technical guide provides a comprehensive overview of the experimental protocols for the synthesis, functionalization, and biological evaluation of derivatives based on the 8,8-difluoro-1-azaspiro[4.5]decane scaffold. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this unique chemical entity in their quest for next-generation CNS therapeutics.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride is crucial for its effective utilization in synthesis and biological assays.

PropertyValueSource
Molecular FormulaC₉H₁₆ClF₂N[3]
Molecular Weight211.68 g/mol [3]
AppearanceSolid (predicted)-
Storage ConditionsInert atmosphere, room temperature[3]

Synthesis of the Core Scaffold: A Proposed Copper-Catalyzed Approach

While a definitive, step-by-step protocol for the synthesis of 8,8-difluoro-1-azaspiro[4.5]decane hydrochloride is not extensively documented in publicly available literature, a highly plausible and adaptable method can be derived from the successful synthesis of structurally similar difluoroalkylated 2-azaspiro[4.5]decanes.[4][5] The following protocol is a proposed adaptation of the copper-catalyzed difluoroalkylation/dearomatization of an N-benzylacrylamide precursor.

Synthetic_Scheme cluster_0 Core Scaffold Synthesis A N-benzyl-N-(cyclohex-1-en-1-yl)acrylamide D Intermediate A A->D B Ethyl bromodifluoroacetate B->D C Copper Catalyst (e.g., CuI) C->D Radical Addition F N-Benzyl-8,8-difluoro-1-azaspiro[4.5]decan-2-one D->F 5-exo-trig E Dearomatizing Cyclization H N-Benzyl-8,8-difluoro-1-azaspiro[4.5]decane F->H Amide Reduction G Reduction (e.g., LiAlH4) J 8,8-Difluoro-1-azaspiro[4.5]decane H->J Protective Group Removal I Debenzylation (e.g., H2, Pd/C) L 8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride J->L K HCl K->L M1_Signaling_Pathway Agonist M1 Agonist M1R M1 Muscarinic Receptor Agonist->M1R Binds to Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C DAG->PKC Activates Ca_release Ca2+ Release ER->Ca_release Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Sources

Application

Application Note: A High-Throughput Fluorescence-Based Assay for the Characterization of Glycine Transporter 1 (GlyT1) Inhibitors Featuring 8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride

Authored by a Senior Application Scientist Introduction: The Therapeutic Potential of GlyT1 Inhibition The Glycine Transporter 1 (GlyT1), a member of the Na+/Cl−-dependent solute carrier 6 (SLC6) family, plays a crucial...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Introduction: The Therapeutic Potential of GlyT1 Inhibition

The Glycine Transporter 1 (GlyT1), a member of the Na+/Cl−-dependent solute carrier 6 (SLC6) family, plays a crucial role in regulating glycine levels in the central nervous system.[1] Glycine is an obligatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor, and by managing its reuptake from the synaptic cleft, GlyT1 modulates glutamatergic neurotransmission.[2] Hypofunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia, making GlyT1 an attractive therapeutic target.[3][4] Inhibiting GlyT1 is expected to increase synaptic glycine concentrations, thereby enhancing NMDA receptor function and potentially alleviating the cognitive and negative symptoms of schizophrenia.[3][5] The pursuit of novel, potent, and selective GlyT1 inhibitors is an active area of drug discovery.[6]

The spirocyclic scaffold of 8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride represents a promising chemical starting point for the development of central nervous system agents. The inclusion of fluorine atoms can enhance metabolic stability and binding affinity for the target protein. This application note describes a robust, high-throughput in vitro assay for characterizing the inhibitory activity of novel compounds, such as 8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride, on GlyT1. We will detail a fluorescence-based glycine uptake assay using a stably transfected human GlyT1-expressing cell line. This method offers a non-radioactive, sensitive, and scalable alternative to traditional radiolabeled uptake assays.[7]

Assay Principle

This assay quantifies the inhibitory effect of a test compound on the uptake of glycine into cells engineered to overexpress human GlyT1. The core of this method lies in the competition between a fluorescently-labeled glycine analog or the measurement of intracellular glycine concentration using a fluorescent biosensor after uptake. In the presence of a GlyT1 inhibitor, the rate of glycine transport into the cell is reduced, leading to a decrease in the intracellular fluorescence signal. The change in fluorescence intensity is directly proportional to the inhibitory activity of the test compound. The half-maximal inhibitory concentration (IC50) can then be determined by measuring the fluorescence at various concentrations of the inhibitor.

Visualization of the Experimental Workflow

Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis C1 Culture hGlyT1-HEK293 cells C2 Harvest and seed cells into a 384-well microplate C1->C2 C3 Incubate overnight to allow attachment C2->C3 A2 Wash cells with Assay Buffer C3->A2 A1 Prepare serial dilutions of 8,8-Difluoro-1-azaspiro[4.5]decane HCl A3 Pre-incubate cells with test compound or controls A1->A3 A2->A3 A4 Add fluorescent glycine substrate A3->A4 A5 Incubate to allow for uptake A4->A5 A6 Wash to remove extracellular substrate A5->A6 A7 Measure intracellular fluorescence A6->A7 D1 Subtract background fluorescence A7->D1 D2 Normalize data to controls (% Inhibition) D1->D2 D3 Plot % Inhibition vs. [Compound] D2->D3 D4 Calculate IC50 value using non-linear regression D3->D4

Sources

Method

scale-up synthesis of 1-oxa-8-azaspiro[4.5]decan-3-one hydrochloride

An Application Note for the Scale-Up Synthesis of 1-oxa-8-azaspiro[4.5]decan-3-one Hydrochloride Abstract This application note provides a comprehensive and scalable protocol for the synthesis of 1-oxa-8-azaspiro[4.5]dec...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scale-Up Synthesis of 1-oxa-8-azaspiro[4.5]decan-3-one Hydrochloride

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of 1-oxa-8-azaspiro[4.5]decan-3-one hydrochloride, a valuable spirocyclic scaffold for pharmaceutical research and drug development. The unique three-dimensional structure of spirocyclic piperidines offers significant advantages in medicinal chemistry, including improved physicochemical properties and the potential for novel intellectual property.[1] This guide details a robust, multi-step synthetic route suitable for scale-up, starting from commercially available materials. We emphasize the rationale behind procedural choices, process safety, and analytical validation to ensure a reproducible and efficient synthesis.

Introduction and Strategic Overview

The 1-oxa-8-azaspiro[4.5]decane framework is a key heterocyclic motif found in various biologically active molecules, including potent and selective M1 muscarinic agonists and sigma-1 receptor ligands.[2][3] Its rigid, spirocyclic structure provides a unique conformational constraint that is highly desirable in the design of targeted therapeutics.[1] This document outlines a scalable synthetic strategy designed for producing high-purity 1-oxa-8-azaspiro[4.5]decan-3-one hydrochloride in kilogram quantities.

The chosen synthetic pathway involves a three-stage process, as illustrated below. This approach was selected for its reliance on well-established chemical transformations, the availability of starting materials, and the crystalline nature of the intermediates and final product, which facilitates purification on a large scale.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Spirocyclization cluster_2 Stage 3: Deprotection & Salt Formation A N-Boc-4-piperidone B Reformatsky Reaction A->B C Intermediate 1 (N-Boc-4-(carboxymethyl)-4-piperidinol) B->C D Intermediate 1 E Acid-Catalyzed Lactonization D->E F Intermediate 2 (N-Boc-1-oxa-8-azaspiro[4.5]decan-3-one) E->F G Intermediate 2 H Boc Deprotection G->H I Free Base H->I J HCl Salt Formation I->J K Final Product (1-oxa-8-azaspiro[4.5]decan-3-one HCl) J->K caption Overall Synthetic Workflow

Caption: High-level overview of the three-stage synthetic workflow.

Detailed Experimental Protocols

Stage 1: Synthesis of N-Boc-4-(2-ethoxy-2-oxoethyl)-4-hydroxypiperidine (Intermediate 1)

This initial stage involves a Reformatsky-type reaction to introduce the acetic ester side chain at the C4 position of the piperidone ring. The use of a tert-butyloxycarbonyl (Boc) protecting group is strategic for its stability under the reaction conditions and its straightforward removal in the final step.

Reaction Scheme: (A visual representation of the chemical reaction would be placed here in a formal document)

Materials and Equipment:

Reagent/MaterialMolar Mass ( g/mol )Quantity (kg)Moles (mol)Supplier
N-Boc-4-piperidone199.271.005.02Sigma-Aldrich
Zinc Dust (<10 µm)65.380.497.53Sigma-Aldrich
Ethyl bromoacetate167.001.016.02Acros Organics
Iodine (activator)253.810.010.04Fisher Scientific
Tetrahydrofuran (THF), anhydrous72.1110.0 L-J.T. Baker
Saturated NH₄Cl (aq)-5.0 L--
Ethyl acetate (EtOAc)88.1115.0 L--
Brine-4.0 L--
  • Equipment: 20 L jacketed glass reactor with overhead stirring, thermocouple, nitrogen inlet, and a dropping funnel.

Protocol:

  • Reactor Setup: The 20 L reactor is thoroughly dried and purged with nitrogen.

  • Zinc Activation: Charge the reactor with zinc dust (0.49 kg) and anhydrous THF (2.0 L). Add a single crystal of iodine to initiate activation. The mixture is stirred until the brown color of iodine disappears.

  • Reagent Addition: A solution of N-Boc-4-piperidone (1.00 kg) and ethyl bromoacetate (1.01 kg) in anhydrous THF (5.0 L) is prepared and charged into the dropping funnel.

  • Reaction Initiation: A small portion (~200 mL) of the reagent solution is added to the activated zinc suspension. The reactor temperature is gently warmed to ~40°C to initiate the reaction, which is indicated by a gentle exotherm.

  • Reaction Execution: Once initiated, the remaining solution is added dropwise over 2-3 hours, maintaining the internal temperature between 45-50°C using the reactor jacket. After the addition is complete, the reaction is stirred for an additional 2 hours at 50°C.

  • Work-up: The reaction is cooled to room temperature and then quenched by the slow addition of saturated aqueous ammonium chloride (5.0 L). The mixture is stirred for 30 minutes.

  • Extraction: The organic layer is separated. The aqueous layer is extracted twice with ethyl acetate (2 x 5.0 L). The combined organic layers are washed with brine (4.0 L), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Expected Yield: ~1.35 kg (94% yield) of a viscous oil. The product is typically used in the next step without further purification.

Stage 2: Synthesis of N-Boc-1-oxa-8-azaspiro[4.5]decan-3-one (Intermediate 2)

This key step involves an acid-catalyzed intramolecular cyclization (lactonization). The hydroxyl group attacks the ester carbonyl, forming the five-membered lactone ring and creating the spirocyclic center.

Reaction Scheme: (A visual representation of the chemical reaction would be placed here in a formal document)

Materials and Equipment:

Reagent/MaterialMolar Mass ( g/mol )Quantity (kg)Moles (mol)Notes
Intermediate 1 (crude)287.371.354.70From Stage 1
Toluene92.1410.0 L--
p-Toluenesulfonic acid (p-TSA)190.220.090.47Monohydrate
Sodium bicarbonate (sat. aq.)-5.0 L-For neutralization
Heptane100.218.0 L-For crystallization
  • Equipment: 20 L jacketed glass reactor with overhead stirring, thermocouple, nitrogen inlet, and a Dean-Stark trap.

Protocol:

  • Reactor Setup: Charge the reactor with the crude Intermediate 1 (1.35 kg), toluene (10.0 L), and p-toluenesulfonic acid monohydrate (0.09 kg).

  • Cyclization: Heat the mixture to reflux (~110°C) and collect the water/ethanol azeotrope in the Dean-Stark trap. The reaction progress is monitored by TLC or HPLC for the disappearance of the starting material (typically 4-6 hours).

  • Neutralization: Cool the reaction mixture to room temperature. Slowly add saturated aqueous sodium bicarbonate solution (5.0 L) and stir for 30 minutes.

  • Extraction and Concentration: Separate the organic layer, wash with brine (3.0 L), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain a thick oil.

  • Crystallization: Add heptane (8.0 L) to the warm residue and stir. The product will crystallize upon cooling. Cool the slurry to 0-5°C for 2 hours, then filter the solid.

  • Drying: Wash the filter cake with cold heptane (2 x 1.0 L) and dry under vacuum at 40°C to a constant weight.

  • Expected Yield: ~1.05 kg (88% yield) of a white to off-white crystalline solid.

Stage 3: Synthesis of 1-oxa-8-azaspiro[4.5]decan-3-one Hydrochloride (Final Product)

The final stage involves the deprotection of the Boc group under acidic conditions, followed by precipitation of the desired hydrochloride salt. The choice of isopropanol as a solvent facilitates the precipitation of a pure, crystalline product.

Reaction Scheme: (A visual representation of the chemical reaction would be placed here in a formal document)

Materials and Equipment:

Reagent/MaterialMolar Mass ( g/mol )Quantity (kg)Moles (mol)Notes
Intermediate 2255.321.003.92From Stage 2
Isopropanol (IPA)60.108.0 L--
Hydrochloric acid (conc.)36.460.434.31~37% w/w
Methyl tert-butyl ether (MTBE)88.155.0 L-For precipitation
  • Equipment: 20 L jacketed glass reactor with overhead stirring, thermocouple, and nitrogen inlet. Filtration and drying equipment.

Protocol:

  • Dissolution: Charge the reactor with Intermediate 2 (1.00 kg) and isopropanol (8.0 L). Stir until all solids are dissolved.

  • Deprotection/Salt Formation: Cool the solution to 10-15°C. Slowly add concentrated hydrochloric acid (0.43 kg) while maintaining the temperature below 25°C. A precipitate will form during the addition.

  • Precipitation: Stir the resulting slurry at room temperature for 2 hours. Then, add MTBE (5.0 L) over 30 minutes to ensure complete precipitation.

  • Isolation: Cool the slurry to 0-5°C and hold for 1 hour. Filter the product and wash the cake with a cold mixture of IPA/MTBE (1:1, 2.0 L).

  • Drying: Dry the product under vacuum at 50°C until a constant weight is achieved.

  • Expected Yield: ~0.72 kg (95% yield) of a white crystalline solid.

Data Summary and Characterization

Process Data Summary:

StageStarting MaterialProductMolar Mass ( g/mol )Typical Yield (%)Purity (HPLC)
1N-Boc-4-piperidoneIntermediate 1287.3794%>90% (crude)
2Intermediate 1Intermediate 2255.3288%>98%
3Intermediate 2Final Product HCl193.6695%>99.5%

Analytical Characterization (Final Product):

  • Appearance: White crystalline solid

  • ¹H NMR (400 MHz, D₂O): Consistent with the structure of 1-oxa-8-azaspiro[4.5]decan-3-one hydrochloride.

  • Mass Spectrometry (ESI+): m/z = 156.10 [M+H]⁺ (for free base)

  • Purity (HPLC): > 99.5%

  • Melting Point: To be determined.

Safety and Scale-Up Considerations

  • Hazardous Reagents: Ethyl bromoacetate is a lachrymator and toxic; handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Concentrated hydrochloric acid is highly corrosive.

  • Exothermic Reactions: The Reformatsky reaction (Stage 1) and acid addition (Stage 3) are exothermic. Controlled addition rates and efficient cooling are critical to prevent thermal runaways.

  • Solvent Handling: All solvents are flammable. Use in an appropriately rated area with grounding to prevent static discharge.

  • Process Validation: On scale-up, it is crucial to monitor reaction kinetics and impurity profiles to ensure consistency. Telescoping the crude Intermediate 1 into Stage 2 is efficient but requires robust control over the quality of the initial product.

Mechanistic Insight: Acid-Catalyzed Lactonization

The key spirocyclization step proceeds via a well-established acid-catalyzed intramolecular esterification. This transformation is driven by the formation of a thermodynamically stable five-membered lactone ring.

G cluster_0 Mechanism of Lactonization Start Protonation of Ester Carbonyl TS1 Nucleophilic Attack by Hydroxyl Group Start->TS1 p-TSA Intermediate Tetrahedral Intermediate TS1->Intermediate TS2 Proton Transfer Intermediate->TS2 Elimination Elimination of Ethanol TS2->Elimination Product Protonated Lactone (Deprotonates to Product) Elimination->Product caption Key mechanistic steps in spirocyclization.

Caption: Simplified mechanism for the acid-catalyzed lactonization step.

References

  • Watanabe, M., et al. (1994). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 37(15), 2434-2446. [Link]

  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(18), 115560. [Link]

  • Walsh Medical Media. (2023). Spiro Heterocycles in Organic Electronics: Synthesis and Applications. [Link]

  • Hodges, J. C., et al. (2004). Synthesis of a spirocyclic indoline lactone. The Journal of Organic Chemistry, 69(7), 2504-2508. [Link]

  • PubChem. (n.d.). 2-Azaspiro[4.5]decan-3-one. National Center for Biotechnology Information. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 8,8-Difluoro-1-azaspiro[4.5]decane Hydrochloride

Welcome to the technical support center for the synthesis of 8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable spirocyclic amine. The synthesis, while conceptually straightforward, involves steps that require careful control of reaction conditions to minimize side products and maximize yield. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of 8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride, presented in a question-and-answer format to directly tackle experimental challenges.

I. Gem-Difluorination of 1-Azaspiro[4.5]decan-8-one

The critical step of introducing the gem-difluoro moiety at the 8-position is typically achieved using a fluorinating agent like diethylaminosulfur trifluoride (DAST). Success in this step is paramount for the overall yield.

Question 1: Why is the yield of my 8,8-difluoro-1-azaspiro[4.5]decan-8-one intermediate consistently low?

Answer:

Low yields in the DAST-mediated fluorination of cyclic ketones can often be attributed to several factors, including incomplete reaction, degradation of the reagent, and the formation of side products.[1]

  • Incomplete Reaction:

    • Insufficient Reagent: Ensure at least two equivalents of DAST are used, as the reaction consumes the reagent. For less reactive ketones, a larger excess may be necessary.

    • Low Reaction Temperature: While DAST reactions are typically initiated at low temperatures (-78 °C) to control the initial exothermic reaction, the reaction may require warming to room temperature or even gentle heating to proceed to completion.[2] Monitor the reaction by TLC or LC-MS to determine the optimal temperature profile.

    • Moisture Contamination: DAST reacts violently with water, which will quench the reagent and introduce hydrofluoric acid, potentially leading to undesired side reactions. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Degradation:

    • DAST is thermally unstable and should not be heated above 90 °C. Decomposition can lead to a loss of fluorinating power and the formation of reactive byproducts.

    • Use freshly opened or properly stored DAST. Prolonged storage, especially if not under an inert atmosphere, can lead to degradation.

  • Side Product Formation:

    • Vinyl Fluoride Formation: A common side product in the fluorination of enolizable ketones is the corresponding vinyl fluoride.[1] This occurs through deprotonation of an intermediate carbocation. To minimize this, maintain a low reaction temperature and consider using a non-polar, aprotic solvent.

    • Rearrangement Products: Cationic intermediates in DAST fluorinations can be susceptible to Wagner-Meerwein or other rearrangements, particularly with strained ring systems.[3]

Question 2: How can I minimize the formation of the vinyl fluoride byproduct?

Answer:

The formation of the vinyl fluoride arises from the elimination of a proton from the carbocation intermediate. To disfavor this pathway:

  • Solvent Choice: Use non-polar, aprotic solvents like dichloromethane (DCM) or chloroform. More polar or protic solvents can facilitate elimination.

  • Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate. Running the reaction at -78 °C and slowly warming to 0 °C or room temperature is a common strategy.[2]

  • Buffered Conditions (with caution): While not standard for DAST reactions, the presence of a non-nucleophilic, sterically hindered base could theoretically trap the proton. However, this could also lead to other side reactions and should be approached with caution.

II. Reductive Amination

The formation of the azaspirocycle can be achieved through various methods, with reductive amination of the corresponding difluorinated ketone being a common strategy. This involves the reaction of the ketone with an ammonia source to form an imine or enamine, which is then reduced in situ.

Question 3: My reductive amination is sluggish or incomplete. How can I improve the conversion?

Answer:

Incomplete reductive amination can be a bottleneck. The key is to ensure the efficient formation of the iminium ion intermediate before reduction.

  • pH Control: The formation of the imine is acid-catalyzed, but a highly acidic medium will protonate the amine, rendering it non-nucleophilic. The optimal pH for imine formation is typically between 4 and 6. The use of a buffer, such as acetic acid/sodium acetate, can be beneficial.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)3) is often the reagent of choice for one-pot reductive aminations as it is less basic and more tolerant of mildly acidic conditions than sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN).[4] It is also less toxic than NaBH3CN.

  • Water Removal: The formation of the imine is a condensation reaction that produces water. The presence of excess water can shift the equilibrium back towards the starting materials. The use of a dehydrating agent, such as molecular sieves (3Å or 4Å), can improve the yield of the imine and, consequently, the final product.

  • Reaction Concentration and Stoichiometry: For challenging reductive aminations, increasing the concentration of the reactants can favor the formation of the imine. Using a large excess of the ammonia source (e.g., ammonium acetate or a solution of ammonia in an alcohol) can also drive the reaction forward.

Question 4: I am observing the formation of a di-alkylated or other amine byproducts. How can I improve the selectivity?

Answer:

The formation of byproducts in reductive amination often stems from the reactivity of the newly formed primary amine.

  • Control of Stoichiometry: Use a controlled amount of the reducing agent. A large excess can lead to over-reduction or reduction of other functional groups.

  • One-Pot vs. Two-Step Procedure: If selectivity is a major issue, consider a two-step procedure. First, form the imine and isolate or confirm its formation (e.g., by NMR if stable enough), then add the reducing agent in a separate step. This can provide better control over the reaction.

III. Hydrochloride Salt Formation and Purification

The final step involves the conversion of the free amine to its hydrochloride salt, which is often more stable and easier to handle.

Question 5: I am having difficulty isolating a pure, crystalline hydrochloride salt.

Answer:

The successful isolation of a crystalline hydrochloride salt depends on the proper choice of solvent and the acidification method.

  • Anhydrous Conditions: It is crucial to use anhydrous solvents and an anhydrous source of HCl. The presence of water can lead to the formation of hydrates or prevent crystallization altogether. A common method is to use a solution of HCl in an anhydrous solvent like diethyl ether, dioxane, or isopropanol.[5][6]

  • Solvent Selection for Crystallization: The ideal solvent system is one in which the free amine is soluble, but the hydrochloride salt is sparingly soluble. This allows for precipitation or crystallization of the salt upon addition of HCl. Common solvent systems for recrystallization of amine hydrochlorides include ethanol, isopropanol, or mixtures with less polar solvents like diethyl ether or ethyl acetate.[6]

  • Procedure for Salt Formation:

    • Dissolve the purified free base of 8,8-Difluoro-1-azaspiro[4.5]decane in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or a mixture).

    • Slowly add a solution of anhydrous HCl in an appropriate solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.

    • Monitor the precipitation of the hydrochloride salt.

    • If precipitation is slow, cooling the mixture in an ice bath can be beneficial.

    • Collect the solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum.

  • Purification of the Salt: If the initial salt is impure, it can be recrystallized from a suitable solvent system. Experiment with different solvents to find the optimal conditions for obtaining high-purity crystals.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride?

A1: The most probable synthetic pathway involves a multi-step process, which is depicted in the workflow diagram below. The synthesis typically starts with a commercially available or readily synthesized 1-azaspiro[4.5]decan-8-one. This ketone is then subjected to gem-difluorination, followed by purification to yield 8,8-difluoro-1-azaspiro[4.5]decan-8-one. The final step is the conversion of the free amine to its hydrochloride salt.

Q2: What are the key safety precautions to consider during this synthesis?

A2:

  • DAST Handling: Diethylaminosulfur trifluoride (DAST) is toxic, corrosive, and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid heating DAST above 90°C as it can decompose explosively.

  • Hydrofluoric Acid (HF) Formation: The reaction of DAST with any moisture will generate HF, which is extremely corrosive and toxic. Ensure all equipment is dry and the reaction is performed under an inert atmosphere.

  • Reductive Amination Reagents: Sodium triacetoxyborohydride and sodium cyanoborohydride are toxic and should be handled with care. Sodium cyanoborohydride can release hydrogen cyanide gas upon contact with strong acids.

  • Anhydrous HCl: Gaseous HCl or solutions of HCl in organic solvents are corrosive and should be handled in a fume hood.

Q3: How can I monitor the progress of the reactions?

A3:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of starting material and the appearance of the product. Use an appropriate solvent system and visualization technique (e.g., UV light, iodine chamber, or a staining agent like potassium permanganate).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information about the reaction mixture, including the presence of intermediates and byproducts, and can confirm the mass of the desired product.

Q4: What are the optimal storage conditions for the final product?

A4: 8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride is a salt and is generally more stable than the free amine. It should be stored in a tightly sealed container in a cool, dry place, protected from moisture and light.

Data Presentation

Table 1: Troubleshooting Guide Summary for Gem-Difluorination

Issue Potential Cause Recommended Solution
Low YieldIncomplete reactionIncrease DAST equivalents, optimize temperature
Moisture contaminationUse anhydrous conditions and inert atmosphere
Reagent degradationUse fresh or properly stored DAST
Side Product FormationVinyl fluoride byproductUse non-polar, aprotic solvent; maintain low temperature
Rearrangement productsMaintain low temperature

Table 2: Comparison of Reducing Agents for Reductive Amination

Reducing Agent Advantages Disadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)3)Mild, selective for imines, tolerant of mild acidMore expensive than NaBH4
Sodium Cyanoborohydride (NaBH3CN)Selective for imines, can be used in protic solventsHighly toxic, releases HCN in strong acid
Sodium Borohydride (NaBH4)Inexpensive, readily availableCan reduce aldehydes/ketones, less selective

Experimental Protocols & Visualizations

General Synthetic Workflow

G cluster_0 Stage 1: Gem-Difluorination cluster_1 Stage 2: Purification cluster_2 Stage 3: Hydrochloride Salt Formation A 1-Azaspiro[4.5]decan-8-one B 8,8-Difluoro-1-azaspiro[4.5]decan-8-one A->B DAST, DCM, -78 °C to rt C Crude Difluorinated Ketone B->C D Purified 8,8-Difluoro-1-azaspiro[4.5]decane (Free Base) C->D Column Chromatography E Purified Free Base D->E F 8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride E->F Anhydrous HCl in Ether/Isopropanol

Caption: General synthetic workflow for 8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride.

Troubleshooting Decision Tree for Low Yield in Gem-Difluorination

G start Low Yield in Fluorination q1 Is starting material consumed (TLC/LC-MS)? start->q1 a1_no Incomplete Reaction q1->a1_no No a1_yes Reaction Complete q1->a1_yes Yes q2 Check Reagent & Conditions a1_no->q2 q3 Analyze for Side Products a1_yes->q3 q2_sol1 Increase DAST equivalents q2->q2_sol1 q2_sol2 Optimize reaction temperature q2->q2_sol2 q2_sol3 Ensure anhydrous conditions q2->q2_sol3 q3_sol1 Check for vinyl fluoride q3->q3_sol1 q3_sol2 Check for rearrangement products q3->q3_sol2

Caption: Decision tree for troubleshooting low yields in the DAST fluorination step.

References

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
  • YouTube. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorination with aminosulfuranes. Retrieved from [Link]

  • Baxendale, I. R., et al. (2008). The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Synlett, 2008(14), 2111–2114.
  • Rock, M. H. (n.d.). Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino )trifluoro-l4-sulfanes. In Houben-Weyl Methods of Organic Chemistry Vol. E 10a, 4th ed. (pp. 412-430).
  • Organic Letters. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters, 22(19), 7592-7596.
  • Ferreira, S. B., et al. (2006). Diethylaminosulfur Trifluoride (DAST). Synlett, 2006(07), 1130-1131.
  • Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Retrieved from [Link]

  • Sciencemadness.org. (2006, December 10). Isolation of primary amines as HCL salt problem. Retrieved from [Link]

  • Google Patents. (n.d.). US5686588A - Amine acid salt compounds and process for the production thereof.
  • ResearchGate. (2020, February 3). What is the best way to convert my amine compound from the free amine into the salt form HCl?. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Journal of Chemical Education. (1998). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride.
  • PubMed. (1994). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 37(15), 2293-2307.
  • Google Patents. (n.d.). US20100204470A1 - method for salt preparation.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Reddit. (n.d.). Reductive animations with Sodium Triacetoxyborohydride (STAB). Retrieved from [Link]

  • Reddit. (n.d.). Reductive amination difficulties - poor conversion. Retrieved from [Link]

  • MDPI. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2798.
  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Myers, A. (n.d.). Chem 115. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • YouTube. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • PubMed. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(15), 115560.

Sources

Optimization

Azaspiro Compound Synthesis: A Technical Troubleshooting Guide

From the desk of the Senior Application Scientist Welcome to the technical support center for the synthesis of azaspiro compounds. This guide is designed for researchers, scientists, and drug development professionals wh...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of azaspiro compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of constructing these unique three-dimensional scaffolds. In the following sections, we address common side reactions and experimental challenges in a question-and-answer format, providing not just solutions, but also the underlying mechanistic rationale to empower your synthetic strategies.

Frequently Asked Questions & Troubleshooting Guides

Pictet-Spengler Reactions: Why am I getting a mixture of diastereomers or the undesired epimer?

Question: I am performing a Pictet-Spengler reaction to form a spiro-tetrahydroisoquinoline or spiro-β-carboline, but my NMR analysis indicates a mixture of diastereomers at the newly formed stereocenter. How can I improve the diastereoselectivity?

Answer:

This is a common challenge in Pictet-Spengler cyclizations for azaspirocycle synthesis. The formation of diastereomers arises from the facial selectivity of the intramolecular electrophilic aromatic substitution step, where the iminium ion intermediate is attacked by the electron-rich aromatic ring.[1][2] The stereochemical outcome is often influenced by a delicate balance of steric and electronic factors.

Mechanistic Insight:

The key intermediate is the spirocyclic iminium ion. The incoming nucleophilic aromatic ring can attack from two different faces, leading to two possible diastereomers. The thermodynamic and kinetic control of this step dictates the final product ratio.[3] Under acidic conditions, epimerization at the spiro-center can occur through a reversible ring-opening and closing mechanism, further complicating the stereochemical outcome.[4]

Troubleshooting Protocol:

  • Solvent and Temperature Optimization: The polarity of the solvent and the reaction temperature can significantly influence the transition state energies of the diastereomeric pathways. It is advisable to screen a range of solvents and temperatures.

  • Acid Catalyst Selection: The nature and concentration of the acid catalyst are critical. Brønsted acids (e.g., TFA, HCl) and Lewis acids (e.g., BF₃·OEt₂) can lead to different diastereoselectivities.[5] Chiral Brønsted acids have also been employed to induce enantioselectivity.[6]

  • Substrate Modification: The steric bulk of substituents on both the amine and the carbonyl component can direct the cyclization to favor one diastereomer. Consider modifying your substrate to introduce a sterically demanding group that can bias the facial selectivity.

  • Pre-formation of the Schiff Base: In some cases, pre-forming the Schiff base before the addition of the acid catalyst can provide better control over the reaction.[5]

Comparative Data for Catalyst Selection in a Model Pictet-Spengler Reaction:

Catalyst (10 mol%)SolventTemperature (°C)Diastereomeric Ratio (desired:undesired)
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)252:1
Boron Trifluoride Etherate (BF₃·OEt₂)Toluene805:1
Ytterbium Triflate (Yb(OTf)₃)Acetonitrile (ACN)25>10:1

Diagram: Desired vs. Undesired Diastereomer Formation in Pictet-Spengler Cyclization

G cluster_0 Iminium Ion Intermediate Iminium Spirocyclic Iminium Ion Diastereomer_A Desired Diastereomer (A) Iminium->Diastereomer_A Attack from Less Hindered Face (Kinetic Product) Diastereomer_B Undesired Diastereomer (B) Iminium->Diastereomer_B Attack from More Hindered Face

Caption: Facial selectivity in the intramolecular attack on the spirocyclic iminium ion determines the diastereomeric outcome.

Intramolecular N-Alkylation: Why is my reaction failing to close the ring, or why am I getting elimination byproducts?

Question: I am attempting an intramolecular N-alkylation to form an azaspirocycle, but I am observing either unreacted starting material or the formation of an elimination byproduct instead of the desired cyclized product. What is causing this and how can I fix it?

Answer:

This is a classic case of competing substitution (SN2) and elimination (E2) reactions.[3][7] The success of the intramolecular N-alkylation depends on favoring the nucleophilic attack of the nitrogen atom on the electrophilic carbon over the abstraction of a proton by a base, which leads to an undesired alkene.

Mechanistic Insight:

The desired reaction is an intramolecular SN2 cyclization. However, if the nitrogen nucleophile is too hindered, or if the base used is too strong or bulky, the E2 pathway can dominate. The conformation of the substrate also plays a crucial role; for an efficient SN2 reaction, the nitrogen nucleophile must be able to adopt a conformation that allows for backside attack on the carbon bearing the leaving group.

Troubleshooting Protocol:

  • Choice of Base: The strength and steric bulk of the base are critical. A strong, non-nucleophilic base is often preferred. If elimination is a major issue, consider using a milder base.

  • Solvent Effects: Polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions.[8]

  • Leaving Group: A better leaving group (e.g., triflate or tosylate) can enhance the rate of the SN2 reaction relative to elimination.

  • Temperature Control: Higher temperatures generally favor elimination over substitution. Running the reaction at a lower temperature may favor the desired cyclization.

  • Substrate Conformation: The length and flexibility of the tether connecting the nucleophile and the electrophile are important. If the chain is too short or too rigid, it may be difficult to achieve the required geometry for cyclization.

Comparative Data for Base Selection in Intramolecular N-Alkylation:

BaseSolventTemperature (°C)Yield of Azaspirocycle (%)Yield of Elimination Product (%)
Potassium Carbonate (K₂CO₃)Acetone564060
Sodium Hydride (NaH)DMF257525
Cesium Carbonate (Cs₂CO₃)Acetonitrile (ACN)828515
DBUTHF251090

Diagram: Competing Intramolecular N-Alkylation and Elimination Pathways

G Starting_Material Acyclic Precursor (N-nucleophile & C-electrophile) SN2_Product Azaspirocycle Starting_Material->SN2_Product Intramolecular SN2 (Base abstracts N-H) E2_Product Elimination Product (Alkene) Starting_Material->E2_Product E2 Elimination (Base abstracts α-C-H)

Caption: The choice of base and reaction conditions determines the outcome between desired cyclization and undesired elimination.

Aza-Michael Additions: I'm observing polymerization or the formation of multiple adducts. How can I achieve a clean intramolecular cyclization?

Question: I am attempting an intramolecular aza-Michael addition to form an azaspirocycle, but the reaction is messy, with evidence of polymerization or the formation of intermolecular adducts. How can I promote the desired intramolecular cyclization?

Answer:

This issue often arises from the high reactivity of the Michael acceptor and the potential for the nitrogen nucleophile to react intermolecularly before it has a chance to cyclize.[9][10] Achieving a clean intramolecular aza-Michael addition requires careful control of reaction conditions to favor the unimolecular cyclization pathway.

Mechanistic Insight:

The desired reaction involves the intramolecular conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl or nitrile. However, if the concentration of the starting material is too high, the rate of the intermolecular reaction can compete with or even exceed the rate of the intramolecular cyclization, leading to oligomers or polymers.

Troubleshooting Protocol:

  • High Dilution Conditions: This is the most critical factor. Running the reaction at a very low concentration (e.g., 0.01 M or lower) will significantly favor the intramolecular pathway over the intermolecular one. This can be achieved by the slow addition of the substrate to a large volume of solvent.

  • Catalyst Selection: The choice of catalyst can influence the rate and selectivity of the reaction. Both acid and base catalysts can be used for aza-Michael additions. Lewis acids can activate the Michael acceptor, while bases can deprotonate the nitrogen nucleophile to increase its reactivity.

  • Temperature and Reaction Time: Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times can sometimes lead to side reactions. Lowering the temperature may also help to control the reactivity.

  • Protecting Groups: If the nitrogen nucleophile is part of a primary amine, consider using a protecting group on the nitrogen to prevent double addition or other side reactions. The protecting group can be removed after the cyclization.

Comparative Data for Reaction Concentration in Intramolecular Aza-Michael Addition:

| Concentration (M) | Yield of Azaspirocycle (%) | Yield of Polymeric Byproducts (%) | | :--- | :--- | :--- | :--- | | 1.0 | <5 | >95 | | 0.1 | 30 | 70 | | 0.01 | 85 | 15 | | 0.001 | >95 | <5 |

References

  • J&K Scientific LLC. (2021, March 23). Pictet-Spengler Reaction. Retrieved from [Link]

  • Organic Reactions, Inc. (n.d.). Exploring Enantioselective Pictet-Spengler Reactions. Retrieved from [Link]

  • Grokipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

  • Fruttarolo, F., et al. (2020). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 25(2), 414. [Link]

  • NROChemistry. (n.d.). Pictet-Spengler Reaction. Retrieved from [Link]

  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(13), 8926–8932. [Link]

  • Royal Society of Chemistry. (2018). Novel spirocyclic systems via multicomponent aza-Diels–Alder reaction. Chemical Communications, 54(62), 8683-8686. [Link]

  • Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]

  • Xu, X., et al. (2017). Diastereo- and Enantioselective Synthesis of Spiro-Pyrrolidine-Pyrazolones by Squaramide-Catalyzed Cascade Aza-Michael/Michael Reactions. European Journal of Organic Chemistry, 2017(25), 3650-3657. [Link]

  • Buffa, F., et al. (2021). Formal Aza-Diels-Alder Reactions of Spiroindolenines with Electron-rich Dienes. European Journal of Organic Chemistry, 2021(16), 2349-2356. [Link]

  • Organic Chemistry Portal. (2005, May 9). Diastereoselective and Enantioselective Construction of Aza-Heterocycles. Retrieved from [Link]

  • Ishibashi, H. (2006). Controlling the regiochemistry of radical cyclizations. The Chemical Record, 6(1), 23-32. [Link]

  • Royal Society of Chemistry. (2011). Competing elimination and substitution reactions of simple acyclic disulfides. Organic & Biomolecular Chemistry, 9(10), 3855-3862. [Link]

  • Anis, N. A., et al. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(16), 4983. [Link]

  • National Center for Biotechnology Information. (2015). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][6][11]naphthyrin-5(6H)-one. Tetrahedron, 71(43), 8245-8251. [Link]

  • Alves, A. J. D. S., et al. (2021). Strategies and methodologies for the construction of spiro-fused γ-lactams: an update. Organic Chemistry Frontiers, 8(11), 2735-2761. [Link]

  • ResearchGate. (2019). Aza-Diels-Alder reaction for fused and spiro-indole-pyridazines. [Link]

  • Frontiers in Chemical Engineering. (2020). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemical Engineering, 2, 579391. [Link]

  • National Center for Biotechnology Information. (2012). Cis-diastereoselectivity in pictet-spengler reactions of L-tryptophan and electronic circular dichroism studies. The Journal of Organic Chemistry, 77(17), 7284-7291. [Link]

  • Snider, B. B., & Che, Q. (1995). Control of the regioselectivity of oxidative free-radical cyclizations by addition to haloalkenes. The Journal of Organic Chemistry, 60(18), 5872-5881. [Link]

  • ResearchGate. (2018). Enantioselective N-Alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. [Link]

  • ResearchGate. (2018). Mechanism of acid catalyzed epimerization in CIAT. [Link]

  • Munegumi, T., et al. (2014). Epimerization of Cyclic Alanyl-Alanine in Basic Solutions. Oriental Journal of Chemistry, 30(1), 23-30. [Link]

  • American Chemical Society. (2026, January 5). Chemodivergent [3+2] and [4+2] Annulations of Isoindigos with Morita–Baylis–Hillman (MBH) Carbonates. Organic Letters. [Link]

  • Foley, D. A., & O'Brien, P. (2018). Strategies for the Synthesis of Spiropiperidines. Organic & Biomolecular Chemistry, 16(28), 5063-5076. [Link]

  • MDPI. (2020). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules, 25(22), 5433. [Link]

  • Royal Society of Chemistry. (2021). Diastereoselective radical cascade cyclization to access indole-fused diazepine derivatives. Organic & Biomolecular Chemistry, 19(34), 7433-7437. [Link]

  • Semantic Scholar. (2024, May 18). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). A cascade reaction of azolopyrimidines. Synthesis of unusual indole and azaindole derivatives. Chemical Communications, 47(37), 10446-10448. [Link]

  • MDPI. (2018). Unprecedented Epimerization of an Azithromycin Analogue: Synthesis, Structure and Biological Activity of 2′-Dehydroxy-5. Molecules, 23(11), 2893. [Link]

  • American Chemical Society. (2021, July 14). Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. Journal of the American Chemical Society. [Link]

  • Royal Society of Chemistry. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry, 9(8), 2654-2660. [Link]

  • Raines Lab. (n.d.). Spirocyclization enhances the Diels–Alder reactivities of geminally substituted cyclopentadienes and 4H-pyrazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (1988). Epimerization of benzylpenicilloic acid in alkaline media. The Journal of Organic Chemistry, 53(19), 4582-4586. [Link]

  • American Chemical Society. (2011, October 21). Diastereoselective Control of Intramolecular aza-Michael Reactions Using Achiral Catalysts. Organic Letters. [Link]

  • National Center for Biotechnology Information. (2013). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. The Journal of Organic Chemistry, 78(13), 6528-6541. [Link]

  • The University of Queensland. (2013). Control of torquoselectivity and regioselectivity in the Nazarov cyclization by chiral oxazolidinone auxiliaries. Retrieved from [Link]

  • Frontiers. (2022). Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. Frontiers in Chemistry, 10, 936306. [Link]

  • ResearchGate. (2011). A Cascade Reaction of Azolopyrimidines. Synthesis of Unusual Indole and Azaindole Derivatives. [Link]

  • National Center for Biotechnology Information. (2017). Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. Organic & Biomolecular Chemistry, 15(25), 5365-5372. [Link]

  • ResearchGate. (2019). Optimized Synthesis of 7-Aza-Indazoles by Diels–Alder Cascade and Associated Process Safety. [Link]

  • Royal Society of Chemistry. (2014). Domino aza/oxa-hetero-Diels–Alder reaction for construction of novel spiro[pyrido[3′,2. RSC Advances, 4(91), 49839-49845. [Link]content/articlelanding/2014/ra/c4ra08341j)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride and its Non-fluorinated Analogs for Drug Discovery Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design. This guide provides an in-depth comparison of 8,8-Difluoro-1-azaspiro[4.5...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design. This guide provides an in-depth comparison of 8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride and its non-fluorinated counterpart, 1-azaspiro[4.5]decane hydrochloride. We will explore the profound impact of gem-difluorination on key physicochemical and metabolic properties, offering a robust, data-driven framework for researchers, scientists, and drug development professionals to make informed decisions in scaffold selection.

Introduction: The Strategic Value of Spirocycles and Fluorine

Spirocyclic scaffolds, such as the 1-azaspiro[4.5]decane core, are highly valued in drug discovery. Their rigid, three-dimensional structures provide precise vectoral arrangements for pharmacophoric elements, often leading to enhanced potency and selectivity.[1] When this desirable architecture is combined with the unique properties of fluorine, the resulting molecule can overcome significant developmental hurdles.

Fluorine, the most electronegative element, imparts a range of powerful effects when introduced into a molecule. Specifically, the gem-difluoro (CF2) group is not merely an isostere for a methylene (CH2) group; it is a functional mimic that introduces significant electronic and metabolic changes. This guide will dissect these changes through a direct comparison of the two title compounds.

Molecular Profile and Physicochemical Properties

The introduction of the 8,8-difluoro moiety dramatically alters the electronic environment of the spirocyclic core, with significant consequences for properties crucial to a compound's journey through the body.

Property1-Azaspiro[4.5]decane HCl8,8-Difluoro-1-azaspiro[4.5]decane HClRationale for Change
Molecular Weight ~175.7 g/mol (for HCl salt)211.68 g/mol [2]Addition of two fluorine atoms.
Predicted pKa Higher (More Basic)Lower (Less Basic)The strong electron-withdrawing inductive effect of the CF2 group decreases the electron density on the nitrogen atom, making it a weaker base.[3][4][5][6]
Predicted Lipophilicity (logP) LowerHigherFluorination typically increases lipophilicity, which can enhance membrane permeability. However, the effect can be complex and context-dependent.[4][6]

Causality Behind the Changes:

  • pKa Depression: The primary driver for the change in basicity is the powerful inductive effect of the two fluorine atoms. This effect propagates through the sigma bond framework of the cyclohexane ring, pulling electron density away from the nitrogen atom of the azaspiro core. This reduction in electron density makes the lone pair on the nitrogen less available to accept a proton, thereby lowering the pKa of its conjugate acid. Studies on similar gem-difluorinated cycloalkanes have shown this pKa decrease can be in the range of 0.3-0.5 units.[3] This modulation of pKa is critical, as it governs the ionization state of the molecule at physiological pH (typically 7.4), which in turn influences solubility, receptor interaction, and cell permeability.

  • Lipophilicity Modulation: While often increasing lipophilicity, the impact of gem-difluorination on LogP can be nuanced and depends on the overall molecular structure.[4][6] The replacement of C-H bonds with more polar C-F bonds can, in some cases, lead to counterintuitive effects on solubility and partitioning. However, in many aliphatic systems, the net effect is an increase in LogP, which can be beneficial for crossing the blood-brain barrier or other lipid membranes.

The Critical Advantage: Metabolic Stability

One of the most compelling reasons to select a gem-difluorinated scaffold is the dramatic improvement in metabolic stability. The non-fluorinated 1-azaspiro[4.5]decane has several positions susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are abundant in the liver.[7][8][9][10][11]

The carbon at the 8-position is a prime target for hydroxylation, a common Phase I metabolic reaction. This process can lead to rapid clearance of the drug from the body, reducing its half-life and oral bioavailability.

Metabolic Blocking by Gem-Difluorination:

The 8,8-difluoro substitution serves as a highly effective "metabolic shield." The C-F bond is significantly stronger than a C-H bond, making it resistant to enzymatic cleavage. By replacing the two hydrogens at the 8-position with fluorine, the most probable site of oxidation is blocked, forcing metabolism to occur at less favorable positions, if at all. This strategic fluorination can profoundly enhance a drug candidate's pharmacokinetic profile.[6][7][9][10][11]

Diagram: Mechanism of Metabolic Blocking

G cluster_0 Non-Fluorinated Pathway cluster_1 Fluorinated Pathway Parent_CH2 1-Azaspiro[4.5]decane (Metabolically Liable C-H bonds at C8) CYP450 Cytochrome P450 (e.g., CYP3A4) Parent_CH2->CYP450 Oxidation Metabolite 8-Hydroxy-1-azaspiro[4.5]decane (Hydroxylated Metabolite) CYP450->Metabolite Clearance Rapid Systemic Clearance Metabolite->Clearance Parent_CF2 8,8-Difluoro-1-azaspiro[4.5]decane (Metabolically Robust C-F bonds at C8) CYP450_2 Cytochrome P450 (e.g., CYP3A4) Parent_CF2->CYP450_2 Blocked Oxidation at C8 is Blocked CYP450_2->Blocked Stability Increased Metabolic Stability (Longer Half-life) Blocked->Stability G A Calibrate pH Meter (pH 4, 7, 10 Buffers) B Prepare 1 mM Sample Solution A->B C Titrate with 0.1 M NaOH B->C D Record pH vs. Volume C->D E Plot Titration Curve D->E F Determine pKa at Half-Equivalence Point E->F

Caption: Workflow for potentiometric pKa determination.

The shake-flask method is the gold standard for determining the partition coefficient (logP) or distribution coefficient (logD at a specific pH), providing a direct measure of a compound's lipophilicity.

[12]Step-by-Step Methodology:

  • Phase Preparation: Prepare a biphasic system of n-octanol and a phosphate buffer (e.g., PBS at pH 7.4). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously and then allowing the layers to separate. This step is critical for reproducibility. 2[13][14]. Sample Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Partitioning: Add a small aliquot (e.g., 10 µL) of the DMSO stock to a vial containing a known ratio of the pre-saturated buffer (e.g., 990 µL) and n-octanol (e.g., 1000 µL). 4[13]. Equilibration: Seal the vial and shake or rotate it for a set period (e.g., 1 hour) at a constant temperature to allow the compound to reach equilibrium between the two phases. 5[13]. Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and octanol layers.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method, typically LC-MS/MS.

  • Calculation: Calculate logD using the formula: logD = log10([Compound]octanol / [Compound]aqueous). For non-ionizable compounds, logD is equivalent to logP.

This assay measures the rate at which a compound is metabolized by Phase I enzymes, providing key data for predicting its in vivo clearance.

[8][15][16]Step-by-Step Methodology:

  • Reagent Preparation:

    • Thaw pooled human liver microsomes (HLM) on ice. Dilute to a working concentration (e.g., 0.5 mg/mL) in a 0.1 M phosphate buffer (pH 7.4). [8][16][17] * Prepare an NADPH-regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a phosphate buffer. [15] * Prepare a 1 µM working solution of the test compound.

  • Incubation:

    • Pre-warm the HLM solution and test compound solution at 37°C for 5 minutes. [18] * Initiate the metabolic reaction by adding the NADPH-regenerating system. [16][18] * Incubate the mixture at 37°C with gentle shaking.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture. 4[8][16]. Reaction Quenching: Immediately stop the reaction in each aliquot by adding a volume of ice-cold acetonitrile, often containing an internal standard for analytical normalization. 5[15][16]. Sample Processing: Centrifuge the quenched samples to precipitate the microsomal proteins. 6[15]. Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural log of the percentage of the remaining parent compound versus time. The slope of this line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Diagram: Metabolic Stability Assay Workflow

G A Prepare HLM, Test Compound, and NADPH System B Pre-warm Reagents at 37°C A->B C Initiate Reaction with NADPH B->C D Incubate and Sample at Time Points (0-45 min) C->D E Quench Reaction with Acetonitrile + IS D->E F Centrifuge to Remove Protein E->F G Analyze Supernatant by LC-MS/MS F->G H Calculate Half-Life & CLint G->H

Caption: Workflow for the human liver microsomal stability assay.

Conclusion and Recommendations

The strategic decision to use 8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride over its non-fluorinated counterpart is a clear example of rational, proactive drug design. While both scaffolds offer the conformational benefits of a spirocyclic system, the gem-difluoro modification provides distinct and predictable advantages:

  • Modulated Basicity (pKa): Allows for fine-tuning of ionization at physiological pH, potentially improving the ADME profile.

  • Enhanced Metabolic Stability: Critically, it blocks a key site of oxidative metabolism, offering a direct path to improved half-life and oral bioavailability.

Recommendation: Researchers should strongly consider employing the 8,8-difluoro analog in discovery programs where metabolic instability of an aliphatic core is a known or anticipated issue. The upfront investment in this specialized building block can prevent costly late-stage failures and significantly accelerate the path to a viable drug candidate. The experimental protocols provided herein offer a clear and validated roadmap for quantifying these advantages in your own discovery pipeline.

References

  • Angene Chemical. 8,8-Difluoro-2-azaspiro[4.5]decane hydrochloride. Available from: [Link]

  • ResearchGate. (A) pKa of carboxylic acids 1.3–1.0δ (B) pKa of protonated amines... Available from: [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes. Available from: [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

  • ChemRxiv. Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. Available from: [Link]

  • National Center for Biotechnology Information. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed Central. Available from: [Link]

  • Encyclopedia.pub. Methods for Determination of Lipophilicity. Available from: [Link]

  • ResearchGate. A) pKa decrease upon gem‐diflurination (–ΔpKa) for protonated amines... Available from: [Link]

  • ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Available from: [Link]

  • National Center for Biotechnology Information. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed. Available from: [Link]

  • National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values. PubMed Central. Available from: [Link]

  • Evotec. Microsomal Stability. Available from: [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]

  • National Center for Biotechnology Information. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. Available from: [Link]

Sources

Comparative

A Researcher's Guide to Control Experiments for Studies Involving 8,8-Difluoro-1-azaspiro[4.5]decane Hydrochloride

A Senior Application Scientist's Perspective on Rigorous Experimental Design In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone for...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Rigorous Experimental Design

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone for enhancing pharmacological properties. The subject of this guide, 8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride, is a prime example of this strategy, leveraging both a spirocyclic core to explore three-dimensional chemical space and gem-difluorination to modulate metabolic stability and target affinity. This guide provides a framework for designing robust control experiments to elucidate the specific contributions of these structural features to the compound's biological activity.

The azaspiro[4.5]decane scaffold is a privileged structure found in numerous bioactive molecules, valued for its conformational rigidity which can lead to improved target binding.[1] The introduction of a gem-difluoro group at the 8-position is anticipated to enhance metabolic stability by blocking a potential site of oxidation and to alter the compound's electronic properties, potentially influencing its binding affinity to biological targets.[2] To rigorously validate the effects of these structural modifications, a series of well-controlled experiments are essential.

This guide will compare 8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride with its non-fluorinated analog, 1-azaspiro[4.5]decane hydrochloride, and propose a set of experiments to evaluate their relative performance in terms of target engagement, cellular activity, and metabolic stability.

The Critical Role of Controls: Isolating the Impact of Fluorination

To understand the true impact of the gem-difluoro substitution, a direct comparison with its non-fluorinated counterpart is paramount. This head-to-head analysis allows researchers to attribute any observed differences in biological activity directly to the presence of the fluorine atoms.

Negative Control: The non-fluorinated analog, 1-azaspiro[4.5]decane hydrochloride , serves as the primary negative control. By comparing the activity of the fluorinated compound to this analog, we can isolate the effects of the gem-difluoro group on the molecule's properties.

Positive Controls: The selection of a positive control is contingent on the biological target of interest. Based on literature for similar spirocyclic structures, the sigma-1 (σ1) receptor is a plausible target.[1][3] For σ1 receptor binding assays, a well-characterized ligand such as PRE-084 (an agonist) or haloperidol (an antagonist) should be employed as a positive control to validate the assay's performance.[4][5]

Comparative Experimental Workflows

The following experimental workflows are proposed to provide a comprehensive comparison between 8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride and its non-fluorinated control.

G cluster_0 Compound Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Data Analysis & Comparison physchem Physicochemical Properties (logP, pKa, Solubility) binding Sigma-1 Receptor Binding Assay physchem->binding cytotoxicity Cytotoxicity Assay (e.g., MTT) physchem->cytotoxicity metabolic Metabolic Stability Assay physchem->metabolic analysis Comparative Analysis of: - Binding Affinity (Ki) - Cytotoxicity (IC50) - Metabolic Half-life (t1/2) binding->analysis cytotoxicity->analysis metabolic->analysis

Caption: Proposed experimental workflow for the comparative evaluation of fluorinated and non-fluorinated azaspiro[4.5]decane analogs.

Physicochemical Properties: The Foundation of Biological Activity

Understanding the fundamental physicochemical properties of a compound is crucial for interpreting its biological activity.

Property8,8-Difluoro-1-azaspiro[4.5]decane HCl1-azaspiro[4.5]decane HClRationale for Comparison
Molecular Weight ( g/mol ) 211.68[6]175.71To account for differences in molar concentrations.
Calculated logP Data not availableData not availableTo assess the impact of fluorination on lipophilicity, which can affect cell permeability and off-target effects.
pKa Data not availableData not availableTo determine the ionization state at physiological pH, which influences receptor interaction and solubility.
Aqueous Solubility Data not availableData not availableTo ensure accurate concentration preparation for biological assays and predict oral bioavailability.

Note: Experimental determination of these properties is highly recommended.

Experimental Protocols

Sigma-1 Receptor Competitive Binding Assay

This assay will determine the binding affinity (Ki) of the test compounds for the σ1 receptor.

G cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Data Analysis mem_prep Prepare Guinea Pig Liver Membranes incubation Incubate Membranes, Radioligand, and Test Compounds (90 min, 37°C) mem_prep->incubation radioligand [3H]-(+)-pentazocine (Radioligand) radioligand->incubation compounds Prepare Test Compounds & Controls compounds->incubation filtration Rapid Filtration through GF/B filters incubation->filtration scintillation Liquid Scintillation Counting filtration->scintillation analysis Calculate Ki values from IC50 scintillation->analysis

Caption: Workflow for the sigma-1 receptor competitive binding assay.

Materials:

  • Guinea pig liver membranes (source of σ1 receptors)[7]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Radioligand: [3H]-(+)-pentazocine[7]

  • Non-specific binding control: Haloperidol[5]

  • Positive control: PRE-084[4]

  • Test Compounds: 8,8-Difluoro-1-azaspiro[4.5]decane HCl and 1-azaspiro[4.5]decane HCl

  • 96-well plates

  • Glass fiber filters (GF/B)

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of the test compounds and controls.

  • In a 96-well plate, combine the guinea pig liver membranes, [3H]-(+)-pentazocine (at a concentration near its Kd, e.g., 10-15 nM), and varying concentrations of the test compounds or controls.[5][7]

  • For determining non-specific binding, add a high concentration of haloperidol (e.g., 10 µM).[5]

  • Incubate the plates at 37°C for 90 minutes.[7]

  • Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.[7]

  • Wash the filters three times with ice-cold assay buffer.[7]

  • Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

  • Calculate the half-maximal inhibitory concentration (IC50) and subsequently the inhibition constant (Ki) for each compound.[8]

In Vitro Metabolic Stability Assay

This assay will assess the susceptibility of the compounds to metabolism by liver enzymes.

Materials:

  • Human liver microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system

Procedure:

  • Pre-incubate the test compounds with HLM in phosphate buffer at 37°C for 10 minutes.[9]

  • Initiate the metabolic reaction by adding the NADPH regenerating system.[9]

  • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take aliquots and terminate the reaction with cold acetonitrile.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) for each compound.

Cytotoxicity Assay (MTT Assay)

This assay will evaluate the general cytotoxicity of the compounds against a relevant cell line.

Materials:

  • Human cancer cell line (e.g., a neuroblastoma or glioblastoma cell line, given the potential CNS application)

  • Cell culture medium and supplements

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and controls for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.[10]

  • Solubilize the formazan crystals with DMSO.[10]

  • Measure the absorbance at 490 nm using a microplate reader.[10]

  • Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Expected Outcomes and Interpretation

AssayExpected Outcome for 8,8-Difluoro-1-azaspiro[4.5]decane HClInterpretation
Sigma-1 Receptor Binding Lower Ki value compared to the non-fluorinated analog.The gem-difluoro group enhances binding affinity, possibly through favorable electronic interactions with the receptor binding pocket.
Metabolic Stability Longer half-life (t1/2) and lower intrinsic clearance (CLint) compared to the non-fluorinated analog.The C-F bonds are more stable to enzymatic oxidation than C-H bonds, leading to increased metabolic stability.[11]
Cytotoxicity Potentially higher or lower IC50 depending on the mechanism of action.If the compound's cytotoxicity is linked to its target engagement, a lower IC50 may be observed. However, fluorination can also alter off-target effects.

Conclusion

The systematic comparison of 8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride with its non-fluorinated counterpart, 1-azaspiro[4.5]decane hydrochloride, through the outlined experimental framework will provide invaluable insights into the role of gem-difluorination on this spirocyclic scaffold. By employing appropriate controls and standardized protocols, researchers can confidently attribute observed differences in biological activity to this specific structural modification. This rigorous approach is fundamental to building a comprehensive structure-activity relationship and advancing the development of novel therapeutic agents.

References

  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71(1), 1-34.
  • Guerrero, M., et al. (2019). Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels. Frontiers in Pharmacology, 10, 1113.
  • ResearchGate. (n.d.). Representative azaspiro[4.5]decane in bioactive molecules, and work design. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • PubMed. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). The Pharmacology of Sigma-1 Receptors. Retrieved from [Link]

  • edX. (n.d.). IC50 Determination. Retrieved from [Link]

  • PMC. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from [Link]

  • ResearchGate. (2017). Preliminary investigation on cytotoxicity of fluorinated polymer nanoparticles. Retrieved from [Link]

  • ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 1. Sigma-1 receptor ligand pharmacophore and binding affinities.... Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Retrieved from [Link]

  • ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved from [Link]

  • RSC Publishing. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. Retrieved from [Link]

  • PubMed. (2015). Sigma Receptor Binding Assays. Retrieved from [Link]

  • PubMed. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Retrieved from [Link]

  • MDPI. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. Retrieved from [Link]

  • VNUHCM Journal of Science and Technology Development. (2024). Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells. Retrieved from [Link]

  • Protocolsonline. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Angene Chemical. (n.d.). 8,8-Difluoro-2-azaspiro[4.5]decane hydrochloride. Retrieved from [Link]

  • MDPI. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. Retrieved from [Link]

  • MDPI. (n.d.). A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. Retrieved from [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Retrieved from [Link]

  • PubMed. (2017). Cytotoxicity of novel fluorinated alternatives to long-chain perfluoroalkyl substances to human liver cell line and their binding capacity to human liver fatty acid binding protein. Retrieved from [Link]

  • MDPI. (n.d.). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]

  • ACS Omega. (2026). Novel, Achiral 4-Nitroimidazole Compounds with Potent Antitubercular Activity. Retrieved from [Link]

  • ResearchGate. (2021). How to calculate IC50 from the calculated concentration of unknown samples?. Retrieved from [Link]

  • MDPI. (n.d.). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. Retrieved from [Link]

  • Veeprho. (n.d.). 7,9-Dioxo-8-azaspiro[4.5]decane-8-butanoic Acid | CAS 105920-65-8. Retrieved from [Link]

  • ResearchGate. (2024). 8- l -Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l -Cystine Crystallization Inhibitor for Cystinuria. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 8,8-Difluoro-1-azaspiro[4.5]decane Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Hazard Assessment: An Evidence-Based Approach Given the absence of a dedicated SDS for 8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride, we must infer its p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment: An Evidence-Based Approach

Given the absence of a dedicated SDS for 8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride, we must infer its potential hazards from closely related structures, such as other fluorinated azaspiro[4.5]decane derivatives. These analogs consistently indicate the following potential hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[1][2]

  • Skin Irritation: Causes skin irritation.[1][2][3][4]

  • Eye Irritation: Causes serious eye irritation.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3][4]

The presence of geminal fluorine atoms on the cyclohexane ring and a hydrochloride salt of a secondary amine are key structural features that inform our safety assessment. The C-F bond is strong, but under certain conditions, the release of fluoride ions or hydrogen fluoride (HF) could be a concern, particularly during thermal decomposition or in acidic or basic conditions. Therefore, all handling procedures must be designed to mitigate these risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical when handling 8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride. The following table summarizes the recommended PPE for various laboratory operations.

Operation Required PPE Rationale
Weighing and preparing solutions Nitrile gloves (double-gloved recommended), safety glasses with side shields, lab coat, and a dust mask or respirator.To prevent skin contact, eye exposure, and inhalation of fine particles.
Conducting reactions and work-up Nitrile gloves, chemical splash goggles, a face shield, and a chemical-resistant lab coat.To provide enhanced protection against splashes and potential exothermic events.
Handling large quantities (>10g) Heavy-duty nitrile or butyl gloves, chemical splash goggles, a face shield, a chemical-resistant apron over a lab coat, and respiratory protection (respirator with appropriate cartridges).To ensure maximum protection during operations with a higher risk of exposure.
Cleaning glassware and spills Chemical-resistant gloves (e.g., neoprene or butyl rubber), safety goggles, and a lab coat.To protect against residual chemical contamination.

Expert Insight: The rationale for double-gloving when handling potent compounds or those with unknown toxicological profiles is to provide an additional barrier and allow for the safe removal of the outer glove immediately upon suspected contamination, without exposing the skin.

The following diagram illustrates the decision-making process for selecting and using PPE when handling 8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride.

PPE_Workflow PPE Selection and Use Workflow cluster_assessment Hazard and Risk Assessment cluster_ppe PPE Selection cluster_procedure Procedure assess_operation Assess the Scale and Nature of the Operation weighing Weighing/Solution Prep (<10g) assess_operation->weighing Small Scale reaction Reaction/Work-up assess_operation->reaction Wet Chemistry large_scale Large Scale (>10g) assess_operation->large_scale High Quantity ppe_weighing Standard PPE: - Double Nitrile Gloves - Safety Glasses - Lab Coat - Dust Mask/Respirator weighing->ppe_weighing ppe_reaction Enhanced PPE: - Nitrile Gloves - Chemical Goggles - Face Shield - Chem-Resistant Lab Coat reaction->ppe_reaction ppe_large_scale Maximum Protection PPE: - Heavy-Duty Gloves - Chemical Goggles - Face Shield - Apron over Lab Coat - Respirator large_scale->ppe_large_scale donning Don PPE in Correct Order: 1. Lab Coat 2. Mask/Respirator 3. Goggles/Face Shield 4. Gloves ppe_weighing->donning ppe_reaction->donning ppe_large_scale->donning handling Perform Chemical Handling in a Fume Hood donning->handling doffing Doff PPE Carefully: 1. Gloves 2. Gown/Apron 3. Goggles/Face Shield 4. Mask/Respirator handling->doffing disposal_ppe Dispose of Contaminated PPE as Hazardous Waste doffing->disposal_ppe

Caption: PPE Selection and Use Workflow for Handling 8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride.

Operational Plan: Step-by-Step Guidance for Safe Handling

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.

3.1. Preparation and Weighing:

  • Designated Area: All handling of solid 8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride should be conducted within a certified chemical fume hood to prevent inhalation of dust particles.[2]

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above for weighing and solution preparation.

  • Spill Containment: Before weighing, place a disposable weighing paper or a secondary container on the balance to contain any potential spills.

  • Static Control: Use an anti-static gun or ionizer to minimize the dispersal of fine powders.

  • Gentle Handling: Handle the solid material gently to avoid creating airborne dust.

  • Immediate Cleanup: Clean any spills immediately using a wet paper towel to avoid dust generation and dispose of it as hazardous waste.

3.2. Solution Preparation and Reactions:

  • Inert Atmosphere: When specified by the reaction protocol, ensure the system is under an inert atmosphere (e.g., nitrogen or argon) before adding the compound.

  • Controlled Addition: Add the compound in portions to control the reaction rate and temperature, especially for reactions with the potential for exotherms.

  • Ventilation: Always conduct reactions in a well-ventilated fume hood.[5]

  • Monitoring: Continuously monitor the reaction for any signs of unexpected changes in temperature, pressure, or color.

3.3. Post-Reaction Work-up and Purification:

  • Quenching: If necessary, quench the reaction carefully with an appropriate reagent, being mindful of potential gas evolution or exotherms.

  • Extraction and Chromatography: Perform extractions and column chromatography in the fume hood. Ensure that all glassware is properly supported and clamped.

  • Solvent Removal: Use a rotary evaporator with a cold trap to remove solvents. Ensure the vacuum is applied slowly to prevent bumping.

Disposal Plan: Responsible Waste Management

Proper disposal of 8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride and its associated waste is a critical component of laboratory safety and environmental responsibility.

4.1. Waste Segregation:

  • Solid Waste: All solid waste, including contaminated weighing paper, gloves, and disposable labware, should be placed in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a labeled, sealed, and chemically compatible hazardous waste container. Do not mix with incompatible waste streams.

  • Sharps: Needles and other sharps must be disposed of in a designated sharps container.

4.2. Decontamination:

  • Glassware: Rinse glassware that has come into contact with the compound with a suitable solvent (e.g., acetone or ethanol) in the fume hood. The first rinse should be collected as hazardous waste.[6] Subsequent rinses with soap and water can follow standard laboratory procedures.

  • Surfaces: Decontaminate work surfaces in the fume hood with a suitable solvent and then with soap and water.

4.3. Final Disposal:

  • Licensed Disposal Facility: All hazardous waste containing 8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride must be disposed of through a licensed hazardous waste disposal facility.

  • Labeling: Ensure all waste containers are clearly labeled with the chemical name and associated hazards.

  • Regulatory Compliance: Follow all local, state, and federal regulations for hazardous waste disposal.

Expert Insight: Due to the fluorinated nature of the compound, incineration at high temperatures in a facility equipped with scrubbers to handle potential acidic gases like HF is the preferred disposal method. Landfilling should only be considered if incineration is not a viable option and is permitted by local regulations.[7]

By adhering to these detailed protocols, researchers can confidently and safely handle 8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride, ensuring the integrity of their research and the safety of all laboratory personnel.

References

  • Capot Chemical. (2026, January 7). MSDS of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Angene Chemical. (n.d.). 8,8-Difluoro-2-azaspiro[4.5]decane hydrochloride. Retrieved from [Link]

  • UAB Occupational Health and Safety. (2016, September 29). Safe Handling, Storage, and Disposal of Hydrofluoric Acid User's Guide. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Amine Usage Guidelines for High-Purity Amines in Industry. Retrieved from [Link]

  • ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chemical Aspects of Human and Environmental Overload with Fluorine. Retrieved from [Link]

  • AHH, Inc. (n.d.). 8,8-Difluoro-2-azaspiro[4.5]decane hydrochloride. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Standard Operating Procedures. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Amine Usage Guidelines for High-Purity Amines in Industry. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet for 8-Oxa-2-azaspiro[4.5]decane. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride
Reactant of Route 2
8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.